VinclozolinM2-2204
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C43H51Cl2N3O9 |
|---|---|
Molekulargewicht |
824.8 g/mol |
IUPAC-Name |
N-[2-[2-[2-[[(2R)-3-[3,4-bis(2-phenylethoxy)phenoxy]-2-hydroxypropyl]amino]ethoxy]ethoxy]ethylcarbamoyl]-N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide |
InChI |
InChI=1S/C43H51Cl2N3O9/c1-3-43(2,52)41(50)48(36-27-34(44)26-35(45)28-36)42(51)47-19-23-54-25-24-53-22-18-46-30-37(49)31-57-38-14-15-39(55-20-16-32-10-6-4-7-11-32)40(29-38)56-21-17-33-12-8-5-9-13-33/h3-15,26-29,37,46,49,52H,1,16-25,30-31H2,2H3,(H,47,51)/t37-,43?/m1/s1 |
InChI-Schlüssel |
XAXVTGIMKYOVTF-HVJXEPNNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Vinclozolin M2 as an Endocrine Disruptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of action of Vinclozolin (B1683831) M2 (M2), the primary active metabolite of the fungicide Vinclozolin, as an endocrine-disrupting chemical. The focus is on its anti-androgenic properties, detailing its interaction with the androgen receptor and the subsequent downstream effects.
Executive Summary
Vinclozolin, a dicarboximide fungicide, undergoes metabolic activation to form two primary metabolites, M1 and M2. While Vinclozolin itself exhibits weak affinity for the androgen receptor (AR), its metabolite M2 is a potent competitive antagonist. M2's endocrine-disrupting activity stems from its ability to bind to the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This antagonism disrupts the normal signaling cascade, leading to the inhibition of androgen-dependent gene transcription and subsequent adverse effects on male reproductive development and function.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the interaction of Vinclozolin and its metabolites with the androgen receptor.
Table 1: Androgen Receptor Binding Affinity
| Compound | Ki (µM) | IC50 (µM) | Notes |
| Vinclozolin | > 700[1] | 4.9[2] | Weak competitor for the androgen receptor. |
| Vinclozolin M1 | 92[1] | - | More potent than the parent compound. |
| Vinclozolin M2 | 9.7[1] | - | The most potent of the two metabolites in binding to the AR. |
| Iprodione | - | 86.0 | Another dicarboximide fungicide, for comparison. |
| Hydroxyflutamide (B1664084) | - | - | A well-characterized anti-androgen, M2 is only 2-fold less potent.[3][4] |
Table 2: Inhibition of Androgen-Induced Transcriptional Activation
| Compound | Assay System | Endpoint | IC50 (µM) | Notes |
| Vinclozolin M2 | MDA-kb2 cells | Inhibition of DHT-induced luciferase activity | 245.9 | Demonstrates inhibition of androgen-dependent gene expression. |
| Vinclozolin M1 & M2 | CV-1 cells with MMTV-luc reporter | Inhibition of DHT-induced luciferase activity | - | Both metabolites inhibit androgen-induced transactivation.[3][4] M2 is a 50-fold more potent inhibitor than M1.[3][4] |
Mechanism of Action: A Step-by-Step Breakdown
The anti-androgenic action of Vinclozolin M2 is a multi-step process that effectively blocks the canonical androgen signaling pathway.
Competitive Binding to the Androgen Receptor
In the absence of an agonist, the androgen receptor (AR) resides in the cytoplasm in a complex with heat shock proteins (HSPs). The binding of an androgen, such as DHT, triggers a conformational change, leading to the dissociation of HSPs, dimerization, and translocation of the AR to the nucleus.
Vinclozolin M2, due to its structural similarity to androgens, competes with endogenous androgens for binding to the ligand-binding domain (LBD) of the AR.[1]
Inhibition of Nuclear Translocation and DNA Binding
Binding of M2 to the AR induces a conformational change that is distinct from that induced by an agonist. This altered conformation prevents the proper sequence of events required for AR activation. While some studies suggest that M2 can promote the translocation of the AR to the nucleus, it inhibits the subsequent binding of the AR to androgen response elements (AREs) on the DNA.[4][5] This is a critical step, as the binding of the AR to AREs is necessary to initiate the transcription of androgen-dependent genes. In the presence of DHT, M2 has been shown to inhibit androgen-induced AR binding to AREs in a dose-dependent manner.[3][4]
Disruption of Androgen-Dependent Gene Expression
By preventing the AR from effectively binding to AREs, Vinclozolin M2 blocks the recruitment of co-activator proteins and the assembly of the transcriptional machinery.[6][5] This leads to a significant reduction in the expression of androgen-dependent genes that are crucial for the development and maintenance of male reproductive tissues.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the normal androgen signaling pathway and its disruption by Vinclozolin M2.
Caption: Canonical Androgen Receptor Signaling Pathway.
Caption: Disruption of Androgen Signaling by Vinclozolin M2.
Experimental Workflow Diagram
The following diagram illustrates a typical in vitro workflow for screening potential androgen receptor antagonists like Vinclozolin M2.
Caption: In Vitro Screening Workflow for AR Antagonists.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Vinclozolin M2's mechanism of action.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor.
Methodology:
-
Receptor Source: A source of androgen receptor is prepared, typically from rat prostate cytosol or using recombinant human androgen receptor expressed in a suitable cell line (e.g., COS cells).
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-R1881 (methyltrienolone), is used.
-
Incubation: The AR preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., Vinclozolin M2). A control group with only the radioligand and another with the radioligand and a saturating concentration of a known unlabeled androgen (to determine non-specific binding) are also included.
-
Separation: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite (HAP) precipitation or filtration.
-
Detection: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
MMTV-Luciferase Reporter Gene Assay
Objective: To assess the ability of a test compound to inhibit androgen-induced gene transcription.
Methodology:
-
Cell Line and Transfection: A suitable cell line that does not endogenously express the AR (e.g., CV-1 cells) is used. The cells are transiently transfected with two plasmids: one expressing the human androgen receptor (hAR) and another containing a luciferase reporter gene under the control of the mouse mammary tumor virus (MMTV) promoter, which contains androgen response elements.
-
Treatment: The transfected cells are then treated with a known androgen (e.g., DHT) to induce luciferase expression, either alone or in the presence of varying concentrations of the test compound (e.g., Vinclozolin M2).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The ability of the test compound to inhibit the androgen-induced luciferase expression is determined, and an IC50 value can be calculated.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if a test compound can inhibit the binding of the androgen receptor to its DNA response element.
Methodology:
-
Probe Preparation: A short, double-stranded DNA oligonucleotide containing a consensus androgen response element (ARE) is synthesized and labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Protein-DNA Binding Reaction: The labeled ARE probe is incubated with a source of activated androgen receptor (e.g., nuclear extract from androgen-treated cells or purified recombinant AR). For inhibition studies, the AR is pre-incubated with the test compound (e.g., Vinclozolin M2) before the addition of the labeled probe.
-
Electrophoresis: The reaction mixtures are subjected to non-denaturing polyacrylamide gel electrophoresis (PAGE). The protein-DNA complexes migrate more slowly through the gel than the free, unbound DNA probe.
-
Detection: The positions of the labeled DNA in the gel are visualized. For radioactive probes, this is done by autoradiography. For non-radioactive probes, detection is performed using methods appropriate for the specific tag (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).
-
Data Analysis: A "shift" in the mobility of the labeled probe from its free position to a higher molecular weight position indicates the formation of a protein-DNA complex. The ability of the test compound to reduce or eliminate this shift indicates its inhibitory effect on AR-DNA binding.
Conclusion
The anti-androgenic activity of Vinclozolin M2 is a well-defined example of endocrine disruption at the molecular level. Through competitive binding to the androgen receptor, Vinclozolin M2 effectively outcompetes endogenous androgens, leading to the inhibition of critical downstream events, including nuclear translocation, DNA binding, and the transactivation of androgen-dependent genes. The in-depth understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is crucial for assessing the risks associated with exposure to this and other endocrine-disrupting chemicals and for the development of novel therapeutics targeting the androgen receptor signaling pathway.
References
- 1. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peripubertal exposure to the antiandrogenic fungicide, vinclozolin, delays puberty, inhibits the development of androgen-dependent tissues, and alters androgen receptor function in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Vinclozolin Metabolite M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Abstract
This technical guide provides an in-depth analysis of the biological activity of 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2), a primary and highly active metabolite of the dicarboximide fungicide Vinclozolin (B1683831). While the parent compound exhibits weak activity, M2 is a potent endocrine disruptor, primarily functioning as a competitive antagonist of the androgen receptor (AR). This document consolidates key quantitative data, details the experimental protocols used for its characterization, and illustrates the core signaling pathways affected by M2. The primary audience for this guide includes researchers in toxicology, endocrinology, and pharmacology, as well as professionals in drug development investigating steroid hormone receptor modulation.
Metabolism of Vinclozolin to Active Metabolites
Vinclozolin itself is not the primary active agent responsible for its endocrine-disrupting effects. In vivo, it is rapidly metabolized into two more active compounds, designated M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][2] The formation of these metabolites is crucial for the compound's antiandrogenic activity, with M2 being the more potent of the two.[1][2]
Mechanism of Action: Androgen Receptor Antagonism
The principal mechanism of M2's biological activity is its function as a competitive antagonist of the androgen receptor (AR).[1][2] This activity is responsible for the antiandrogenic effects observed in vivo, such as inhibited morphological sex differentiation in male rats.[1]
The process involves several key steps:
-
Competitive Binding: M2 directly competes with endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR in the cytoplasm.[1]
-
Inhibition of Transactivation: By binding to the AR, M2 prevents the receptor from undergoing the proper conformational change required for activation. This inhibits the subsequent dissociation of heat shock proteins, nuclear translocation, and binding of the AR to androgen response elements (AREs) on target gene promoters.[2]
-
Suppression of Gene Expression: The failure of the M2-AR complex to effectively bind to AREs results in the suppression of androgen-dependent gene transcription.[2] This affects a suite of genes responsible for the development and maintenance of the male phenotype, including prostate-specific antigen (PSA).
Interestingly, at high concentrations (e.g., 10 µM) and in the absence of competing androgens, M2 can exhibit partial agonist activity, promoting AR binding to DNA and weakly activating transcription.[2] This effect is more pronounced in cancer cell lines like LNCaP, which harbor a mutated AR (T877A).[2]
Beyond the androgen receptor, M2 has been shown to interact with other steroid hormone receptors. It acts as an antagonist for the progesterone (B1679170) (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors, and as an agonist for both estrogen receptor alpha (ERα) and beta (ERβ).[3]
Quantitative Biological Activity Data
The potency of M2 as an AR antagonist has been quantified in several key studies. It is significantly more potent than its parent compound, Vinclozolin, and its fellow metabolite, M1. The data highlights M2 as the primary driver of Vinclozolin's antiandrogenic effects.
| Compound | Parameter | Value | Species/System | Reference |
| Metabolite M2 | Ki (Inhibition Constant) | 9.7 µM | Rat Prostate AR | [1] |
| Metabolite M1 | Ki (Inhibition Constant) | 92 µM | Rat Prostate AR | [1] |
| Vinclozolin | Ki (Inhibition Constant) | > 700 µM | Rat Prostate AR | [1] |
| Metabolite M2 | Comparative Potency | ~50x > M1 | Recombinant Human AR | [2] |
| Metabolite M2 | Comparative Potency | ~0.5x vs. Hydroxyflutamide (B1664084) | Recombinant Human AR | [2] |
| Metabolite M2 | Effective Concentration | 0.2 - 10 µM | Inhibition of AR-DNA Binding | [2] |
Key Experimental Protocols
The characterization of M2's biological activity relies on established in vitro assays. The following are detailed methodologies for two foundational experiments.
Androgen Receptor Competitive Binding Assay
This protocol is based on the methodology described by Kelce et al. (1994) to determine the binding affinity (Ki) of test compounds to the androgen receptor.[1]
Objective: To quantify the ability of M2 to compete with a radiolabeled androgen for binding to the rat prostate androgen receptor.
Materials:
-
Rat ventral prostate tissue
-
Radiolabeled androgen: [³H]R1881 (Methyltrienolone)
-
Unlabeled R1881 (for non-specific binding)
-
Test compounds: Vinclozolin, M1, M2 dissolved in appropriate solvent (e.g., ethanol)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Cytosol Preparation: Homogenize fresh or frozen rat ventral prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C to obtain the supernatant (cytosol), which contains the soluble AR.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Cytosol, assay buffer, and a fixed concentration of [³H]R1881 (e.g., 1-2 nM).
-
Non-Specific Binding: Cytosol, [³H]R1881, and a 100-fold excess of unlabeled R1881.
-
Competitive Binding: Cytosol, [³H]R1881, and varying concentrations of the test compound (M2).
-
-
Incubation: Incubate all tubes at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
Separation of Bound/Free Ligand: Add ice-cold HAP slurry to each tube. Vortex and incubate on ice for 15 minutes. The HAP binds the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Washing: Wash the HAP pellets multiple times with buffer to remove unbound radioligand.
-
Quantification: Resuspend the final pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total binding counts. Plot the percentage of specific binding against the log concentration of M2. Determine the IC₅₀ (concentration of M2 that inhibits 50% of specific [³H]R1881 binding). Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid receptor profiling of vinclozolin and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Vinclozolin M2 in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Vinclozolin (B1683831) M2, a primary and highly active metabolite of the dicarboximide fungicide Vinclozolin. The focus is on its effects in mammalian systems, detailing its mechanism of action, quantitative toxicological data, and the experimental protocols used for its assessment.
Executive Summary
Vinclozolin is an endocrine disruptor, and its toxicity is primarily mediated by its metabolites, M1 and M2.[1] Of these, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is the more potent antagonist of the androgen receptor (AR).[2][3] This antagonism is the principal mechanism driving the observed reproductive and developmental toxicities in mammals.[1] M2 competitively inhibits the binding of androgens to the AR, thereby preventing the expression of androgen-dependent genes.[4] Beyond its anti-androgenic effects, M2 has been shown to interact with other steroid hormone receptors, including the progesterone (B1679170) receptor (PR), and may be involved in other toxicity pathways such as the Nrf2-Nf-kb pathway, leading to effects in non-reproductive organs like the lungs.[5][6]
Quantitative Toxicological Data
The following tables summarize the key quantitative data available for Vinclozolin and its metabolites, with a focus on M2 where data is available. It is important to note that much of the formal toxicological testing has been performed on the parent compound, Vinclozolin.
Table 1: Acute and Chronic Toxicity of Vinclozolin
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat | > 10,000 mg/kg | [7] |
| Guinea Pig | ~ 8,000 mg/kg | [7] | |
| Dermal LD50 | Rat | > 2,000 mg/kg | [7] |
| Inhalation LC50 (4h) | Rat | > 29 mg/L | [7] |
| Short-term Dietary NOEL | Rat | 2.8 mg/kg bw/day | [8] |
| Chronic Toxicity (2-year feeding) | Rat | Changes in body weight and blood chemistry at ~25 mg/kg/day | [7] |
| Dog | Chronic effects at ≥ 2.5 mg/kg/day | [7] |
Table 2: Receptor Binding Affinity and In Vitro Potency
| Compound | Receptor | Parameter | Value (µM) | Reference |
| Vinclozolin | Androgen Receptor | Ki | > 700 | [2] |
| M1 | Androgen Receptor | Ki | 92 | [2] |
| M2 | Androgen Receptor | Ki | 9.7 | [2] |
| Vinclozolin | Androgen Receptor | IC50 | 0.1 | [9] |
| M1 | Progesterone Receptor | Ki | 400 | [10] |
| M2 | Progesterone Receptor | Ki | 60 | [10] |
Table 3: In Vivo Anti-Androgenic Effects of Vinclozolin
| Effect | Species | Dose | Experimental Details | Reference |
| Inhibition of Morphological Sex Differentiation | Rat | 100 mg/kg/day | Gestational Day 14 to Postnatal Day 3 | [2] |
| Reduced Ventral Prostate Weight | Rat | ≥ 6.25 mg/kg/day | Gestational Day 14 to Postnatal Day 3 | [11][12] |
| Induction of Permanent Nipples in Males | Rat | ≥ 3.125 mg/kg/day | Gestational Day 14 to Postnatal Day 3 | [11][12] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Vinclozolin M2 is the competitive antagonism of the androgen receptor.
Androgen Receptor Antagonism
dot
Caption: Vinclozolin M2 competitively inhibits testosterone (B1683101) binding to the androgen receptor.
Interaction with Other Steroid Receptors
Vinclozolin and its metabolites have been shown to interact with other steroid receptors, suggesting a broader endocrine-disrupting profile. M2 acts as an antagonist for the progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.[5] It has also been reported to have agonistic effects on estrogen receptors (ERα and ERβ).[5]
dot
Caption: Multi-receptor interactions of Vinclozolin M2.
Nrf2-Nf-kb Pathway
In addition to its endocrine-disrupting activities, Vinclozolin exposure has been linked to lung damage through the modulation of the Nrf2-Nf-kb signaling pathway.[6][13] This suggests a mechanism for toxicity in non-reproductive organs involving oxidative stress and inflammation.
dot
Caption: Vinclozolin-induced lung damage via the Nrf2-Nf-kb pathway.
Key Experimental Protocols
In Vitro Androgen Receptor Competitive Binding Assay
This assay is used to determine the ability of a test compound to compete with a known androgen for binding to the AR.
Objective: To determine the binding affinity (Ki) of Vinclozolin M2 for the androgen receptor.
Methodology:
-
Receptor Source: Cytosol from the ventral prostate of castrated male Sprague-Dawley rats.
-
Radioligand: [³H]R1881 (a synthetic androgen).
-
Procedure:
-
Aliquots of the prostatic cytosol are incubated with a fixed concentration of [³H]R1881 and varying concentrations of the test compound (Vinclozolin M2).
-
Incubation is typically carried out at 0-4°C for 18-24 hours.
-
To determine non-specific binding, parallel incubations are performed in the presence of a large excess of unlabeled R1881.
-
-
Separation: Bound and free radioligand are separated by treating the incubation mixture with dextran-coated charcoal, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant (bound ligand) is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
dot
Caption: Workflow for an in vitro androgen receptor competitive binding assay.
Hershberger Bioassay
The Hershberger bioassay is an in vivo screening tool to identify substances with androgenic or anti-androgenic activity.[14][15]
Objective: To assess the anti-androgenic effects of Vinclozolin M2 in a whole-animal model.
Methodology:
-
Animals: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.
-
Acclimation: Animals are allowed to recover from surgery for 7-10 days.
-
Dosing:
-
Animals are treated for 10 consecutive days.
-
For anti-androgenicity testing, all animals receive a daily maintenance dose of testosterone propionate (B1217596) (TP) via subcutaneous injection.
-
Test groups receive the test compound (Vinclozolin M2) via oral gavage or subcutaneous injection at various dose levels.
-
A positive control group receives a known anti-androgen (e.g., flutamide).
-
-
Necropsy: On day 11, approximately 24 hours after the last dose, animals are euthanized.
-
Tissue Collection: Five androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate (VP)
-
Seminal vesicles with coagulating glands (SVCG)
-
Levator ani-bulbocavernosus muscle (LABC)
-
Glans penis (GP)
-
Cowper's glands (COW)
-
-
Data Analysis: The weights of the androgen-dependent tissues in the test groups are compared to the TP-only control group. A statistically significant decrease in the weight of at least two of the five tissues is indicative of anti-androgenic activity.
dot
Caption: Workflow of the Hershberger bioassay for anti-androgenicity.
Conclusion
The toxicological profile of Vinclozolin M2 is dominated by its potent anti-androgenic activity, which is significantly greater than that of the parent compound. This activity is the primary driver of the observed adverse effects on male reproductive development and function. Furthermore, the interaction of M2 with other steroid hormone receptors and its potential to induce oxidative stress and inflammation in non-reproductive tissues highlight a complex toxicological profile that warrants careful consideration in risk assessment. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of the hazards posed by Vinclozolin and its metabolites.
References
- 1. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinclozolin and p,p'-DDE alter androgen-dependent gene expression: in vivo confirmation of an androgen receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid receptor profiling of vinclozolin and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EXTOXNET PIP - VINCLOZOLIN [extoxnet.orst.edu]
- 8. Vinclozolin (Ref: BAS 352F) [sitem.herts.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Vinclozolin does not alter progesterone receptor (PR) function in vivo despite inhibition of PR binding by its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Environmental antiandrogens: low doses of the fungicide vinclozolin alter sexual differentiation of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic Exposure to Endocrine Disruptor Vinclozolin Leads to Lung Damage via Nrf2-Nf-kb Pathway Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OECD validation of the Hershberger assay in Japan: phase 2 dose response of methyltestosterone, vinclozolin, and p,p'-DDE - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Vinclozolin M2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinclozolin (B1683831) M2, also known by its IUPAC name N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide, is a primary and active metabolite of the dicarboximide fungicide Vinclozolin.[1][2] Vinclozolin and its metabolites are recognized as endocrine disruptors, specifically as antagonists of the androgen receptor, making the study of their properties crucial for toxicological and pharmaceutical research.[1] This technical guide provides a comprehensive overview of the synthesis and chemical properties of Vinclozolin M2, intended to support researchers in their analytical and developmental work.
Chemical Properties of Vinclozolin M2
Vinclozolin M2 is a crystalline solid with the molecular formula C₁₁H₁₁Cl₂NO₂.[2][3] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | [2] |
| Synonyms | 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide, M2 | [3] |
| CAS Number | 83792-61-4 | [2] |
| Molecular Formula | C₁₁H₁₁Cl₂NO₂ | [2] |
| Molecular Weight | 260.12 g/mol | [3] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Sparingly soluble in aqueous buffers. | [2] |
| UV max | 216, 249 nm | [2] |
Biological Formation of Vinclozolin M2
In biological systems, Vinclozolin M2 is formed from its parent compound, Vinclozolin, through a two-step metabolic pathway. This process involves the enzymatic hydrolysis of the oxazolidine (B1195125) ring of Vinclozolin, followed by decarboxylation.[1] This transformation is a key detoxification pathway in various organisms, but it also leads to the formation of this active antiandrogenic metabolite.
Caption: Biological formation pathway of Vinclozolin M2 from Vinclozolin.
Synthesis of Vinclozolin M2
Proposed Synthetic Pathway
The proposed synthesis of Vinclozolin M2 can be envisioned as a standard amide bond formation reaction. The key starting materials would be 3,5-dichloroaniline (B42879) and 2-hydroxy-2-methyl-3-butenoic acid. The carboxylic acid would first be activated, for example, by conversion to an acyl chloride, followed by reaction with the aniline (B41778).
Caption: Proposed synthetic pathway for Vinclozolin M2.
Detailed Experimental Protocol (Proposed)
Materials:
-
3,5-dichloroaniline
-
2-hydroxy-2-methyl-3-butenoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (B128534) (Et₃N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-2-methyl-3-butenoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 eq) or oxalyl chloride (1.1 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride.
-
Amide Coupling: In a separate flask, dissolve 3,5-dichloroaniline (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) or triethylamine (1.2 eq) in anhydrous DCM. Cool this solution to 0 °C. Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure Vinclozolin M2.
Characterization: The identity and purity of the synthesized Vinclozolin M2 should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Workflows
The general workflow for the synthesis and analysis of Vinclozolin M2 involves a series of sequential steps, from the initial reaction setup to the final characterization of the purified product.
Caption: General experimental workflow for the synthesis of Vinclozolin M2.
Conclusion
Vinclozolin M2 is a significant metabolite of the fungicide Vinclozolin, with notable antiandrogenic activity. Understanding its chemical properties and having access to a reliable synthetic route are essential for further research into its toxicological profile and for the development of analytical standards. While a specific published laboratory synthesis protocol remains to be identified, the proposed amidation reaction provides a logical and feasible approach for its preparation. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in research related to endocrine disruptors and drug development.
References
Vinclozolin Metabolite M2: A Potent Androgen Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dicarboximide fungicide Vinclozolin (B1683831) is recognized as an endocrine-disrupting chemical, primarily due to the anti-androgenic activities of its metabolites.[1] While the parent compound, Vinclozolin, exhibits weak affinity for the androgen receptor (AR), its two primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are significantly more potent antagonists.[2][3] This guide focuses on the M2 metabolite, which is a considerably more powerful inhibitor of androgen-induced transactivation than M1.[2][4]
The anti-androgenic effect of Vinclozolin and its metabolites is mediated through competitive inhibition of androgen binding to the AR. This action prevents the receptor from carrying out its normal transcriptional regulation of androgen-dependent genes, which can lead to malformations in the male reproductive tract and other adverse effects.[5][6]
Quantitative Analysis of Androgen Receptor Antagonism
The inhibitory activity of Vinclozolin and its metabolites has been quantified through various in vitro assays, primarily androgen receptor binding assays. The data consistently demonstrates the superior antagonistic potency of the M2 metabolite compared to both the parent compound and the M1 metabolite.
| Compound | Ki (µM) | Relative Potency |
| Vinclozolin | > 700 | Very Low |
| Metabolite M1 | 92 | Moderate |
| Metabolite M2 | 9.7 | High |
| Table 1: Competitive inhibition of androgen receptor binding by Vinclozolin and its primary metabolites. The inhibitory constant (Ki) represents the concentration of the compound required to inhibit 50% of the radiolabeled androgen binding. A lower Ki value indicates a higher binding affinity and greater antagonistic potency.[3] |
Further studies have shown that M2 is approximately 50-fold more potent as an inhibitor than M1 and only about two-fold less potent than the well-known anti-androgen drug, hydroxyflutamide (B1664084).[2] In the presence of 50 nM dihydrotestosterone (B1667394) (DHT), M2 inhibits androgen-induced AR binding to the androgen response element (ARE) in a dose-dependent manner.[2][4]
Core Signaling Pathway and Mechanism of Antagonism
The androgen receptor, a ligand-activated transcription factor, is central to the development and maintenance of the male phenotype. The binding of androgens like testosterone (B1683101) or dihydrotestosterone (DHT) to the AR initiates a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes.
Vinclozolin's metabolite, M2, acts as a competitive antagonist by directly binding to the ligand-binding domain of the androgen receptor. This prevents the natural ligand from binding and initiating the downstream signaling cascade, ultimately inhibiting androgen-dependent gene expression.[7]
Experimental Protocols
The characterization of Vinclozolin M2 as an androgen receptor antagonist relies on several key experimental methodologies. Below are detailed protocols for the primary assays used.
This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Receptor Source: Cytosol isolated from the ventral prostate of rats provides the source of the androgen receptor.[8] Alternatively, a recombinant rat or human androgen receptor ligand-binding domain can be used.[9][10]
-
Radioligand: A synthetic, high-affinity androgen, such as [3H]-R1881 (Metribolone), is commonly used.[8]
-
Procedure:
-
The AR-containing cytosol or recombinant protein is incubated with a fixed concentration of the radioligand ([3H]-R1881).
-
Increasing concentrations of the unlabeled test compound (e.g., Vinclozolin M2) are added to compete for binding. A known strong binder (e.g., unlabeled R1881 or DHT) is used as a positive control, and a solvent (e.g., DMSO) serves as the negative control.[8][9]
-
The mixture is incubated to reach equilibrium (e.g., overnight at 4°C).
-
Unbound ligand is separated from the receptor-bound ligand. This can be achieved through methods like hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
The amount of radioactivity bound to the receptor is quantified using a liquid scintillation counter.[8]
-
-
Data Analysis: The data is plotted as the percentage of radioligand bound versus the concentration of the test compound. An IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is calculated using a non-linear regression analysis. The Ki (inhibitory constant) is then determined from the IC50 value, providing a measure of the compound's binding affinity.[3][9]
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
-
Cell Line: A mammalian cell line (e.g., human prostate cancer cells PC3 or 22RV1) is engineered to co-express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter, such as the prostate-specific antigen (PSA) promoter or mouse mammary tumor virus (MMTV) promoter.[2][11][12]
-
Procedure:
-
The engineered cells are plated in a multi-well plate and allowed to adhere.
-
Cells are treated with a constant concentration of an AR agonist (e.g., DHT) to induce reporter gene expression.
-
Concurrently, cells are treated with various concentrations of the test compound (Vinclozolin M2).
-
Control wells include cells treated with the agonist alone (positive control), the vehicle alone (negative control), and a known antagonist like bicalutamide.[11]
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.[11][13]
-
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the AR. The data is analyzed to determine the concentration of the test compound that causes a 50% reduction in the agonist-induced reporter activity (IC50).
The Hershberger bioassay is an in vivo screening test in rats that evaluates the ability of a chemical to act as an androgen agonist or antagonist.[14]
-
Animal Model: Castrated prepubertal male rats are used.[15][16] Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous compounds.
-
Procedure:
-
The rats are castrated and allowed a recovery period.
-
For anti-androgenicity testing, the animals are treated daily for 10 consecutive days with both a reference androgen agonist (e.g., testosterone propionate, TP) to stimulate tissue growth, and the test compound (Vinclozolin).[14][15]
-
A positive control group receives TP only, and a negative control group receives the vehicle.
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
Five androgen-dependent tissues are dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[17][18]
-
-
Data Analysis: The weights of the androgen-dependent tissues from the group treated with the test compound plus TP are compared to the group treated with TP alone. A statistically significant decrease in the weights of at least two of the five tissues indicates that the test compound has anti-androgenic activity.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinclozolin and p,p'-DDE alter androgen-dependent gene expression: in vivo confirmation of an androgen receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmatest.com [pharmatest.com]
The Degradation Pathway of Vinclozolin to its M2 Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of the fungicide Vinclozolin (B1683831) to its significant metabolite, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). Vinclozolin and its metabolites, particularly M1 and M2, are of considerable interest due to their endocrine-disrupting properties, primarily through their antiandrogenic activity.[1][2][3] Understanding the transformation of Vinclozolin is crucial for assessing its environmental fate, toxicological profile, and for the development of analytical methods for its detection.
The Core Degradation Pathway: From Vinclozolin to M1 and M2
Vinclozolin undergoes degradation to form two primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[4][5][6][7][8][9] This initial transformation can occur through non-enzymatic hydrolysis, where the 2,4-oxazolidinedione (B1205460) ring of the parent Vinclozolin molecule is opened.[5][7][10] This hydrolysis leads to the independent formation of both M1 and M2.[7] The rate of this abiotic degradation is significantly influenced by pH, with hydrolysis being more rapid in basic conditions.[11]
While both M1 and M2 are produced, studies have indicated that in some biological systems, M1 is the predominant metabolite formed during the initial hydrolysis of Vinclozolin.[12] However, the degradation to both the butenoic acid degradate (related to M1) and the enanilide degradate (M2) has been observed in environmental matrices like sand, especially at a higher pH.[4]
The M2 metabolite is a potent antiandrogen, exhibiting a stronger binding affinity for the androgen receptor than M1 and the parent compound, Vinclozolin.[13] This makes the formation of M2 a critical step in the manifestation of Vinclozolin's endocrine-disrupting effects.
Further Metabolism of the M2 Metabolite
The metabolic journey does not end with the formation of M2. It is further biotransformed into other metabolites. A significant subsequent metabolite is M5 (3′,5′-dichloro-2,3,4-trihydroxy-2-methylbutyranilide).[5][14] The formation of M5 occurs through the dihydroxylation of the vinyl group of the M2 molecule.[15] This metabolic step has been observed in both in vivo studies in rats and in in vitro experiments using human and rat liver microsomes.[10][16]
Microbial Degradation of Vinclozolin
Microorganisms play a role in the breakdown of Vinclozolin in the environment. Several bacterial species have been identified that can degrade Vinclozolin. Notably, strains of Rhodococcus sp. have been shown to effectively degrade Vinclozolin.[10] Additionally, bacteria from the genera Pseudomonas and Bacillus have been found to utilize Vinclozolin as a source of carbon and energy, indicating their role in its biodegradation.[6] While the specific enzymatic pathways for the initial hydrolysis to M1 and M2 in these microorganisms are not fully elucidated, their activity contributes to the overall environmental dissipation of the fungicide.
Quantitative Data Summary
The following tables summarize key quantitative data related to the degradation and pharmacokinetics of Vinclozolin and its metabolites.
Table 1: Pharmacokinetic Parameters of Vinclozolin and its Metabolites in Rats
| Compound | Elimination Half-Life (t1/2 elim) | Peak Serum Concentration Time | Notes |
| Vinclozolin (V) | 3.6 hours[14] | 2 hours[14] | Trace levels detected at 24 hours.[14] |
| Metabolite M1 | 3.3 hours[14] | 8 hours[14] | Serum levels were at least 2-fold higher than V at 8 hours.[14] |
| Metabolite M5 | 13.1 hours[14] | - | The most abundant metabolite in serum and tissues.[14] |
Table 2: In Vitro Metabolism Kinetics in Rat Liver Microsomes
| Metabolite(s) | Apparent Michaelis Constant (KMapp) | Apparent Maximum Velocity (Vmax app) | Intrinsic Clearance (CLint) |
| M4/M5 | 53.7 µM[17] | 0.812 nmoles/min/mg protein[17] | 15.1 ml/min/g protein[17] |
| M7 | 135.4 µM[17] | 0.669 nmoles/min/mg protein[17] | 4.9 ml/min/g protein[17] |
Table 3: Androgen Receptor Binding Affinity
| Compound | Inhibitory Constant (Ki) |
| Vinclozolin (V) | > 700 µM[13] |
| Metabolite M1 | 92 µM[13] |
| Metabolite M2 | 9.7 µM[13] |
Table 4: Microbial Degradation Efficiency
| Microorganism | Compound | Degradation Ratio | Conditions |
| Rhodococcus sp. T1-1 | Vinclozolin | 90%[10] | Minimal medium with 200 µg/ml Vinclozolin.[10] |
| Rhodococcus sp. T1-1 | 3,5-dichloroaniline (B42879) | 84.1%[10] | Minimal medium with 120 µg/ml 3,5-dichloroaniline.[10] |
Experimental Protocols
Protocol 1: Analysis of Vinclozolin and its Metabolites in Biological Fluids by HPLC
This protocol is adapted from a method for the simultaneous determination of Vinclozolin and its degradation products in mouse plasma, serum, urine, and rabbit bile.[18]
1. Sample Preparation:
-
For bio-fluids (plasma, serum, urine, bile), a single-step solvent extraction is performed to achieve greater than 90% recovery.[18]
2. HPLC System and Conditions:
-
Column: XTerra MS C18 column.[18]
-
Mobile Phase: A mixture of 10 mM ammonium (B1175870) bicarbonate (pH 9.2) and acetonitrile (B52724).[18]
-
Detection: UV detector.
-
Retention Times:
3. Quantification:
-
A linear calibration curve is established in the range of 5 to 200 µM for Vinclozolin.[18]
-
The method demonstrates low intra- and inter-day relative standard deviations (%RSD) of less than 1%.[18]
Protocol 2: Analysis of Vinclozolin in Soil using QuEChERS and UHPLC-MS/MS
This protocol is a representative method for the extraction and analysis of pesticides, including Vinclozolin, from soil samples.[9][19]
1. Sample Extraction (QuEChERS Method):
-
Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) tube.[19]
-
Add 10 mL of water and vortex for 1 minute. Let it stand for 10 minutes.[19]
-
Add 10 mL of acetonitrile containing 1% (v/v) acetic acid and shake for 15 minutes.[19]
-
For partitioning, add 4 g of anhydrous magnesium sulphate and 1.7 g of sodium acetate. Vortex for 1 minute.[19]
-
Centrifuge the sample at 2140 x g for 8 minutes at 20 °C.[19]
-
Filter the supernatant (0.2 µm).[19]
2. Sample Preparation for Analysis:
-
Dilute the filtered extract with water in a 1:4 (v/v) ratio.[19]
-
Add an internal standard for quantification.[19]
3. UHPLC-MS/MS Analysis:
-
Column: Acquity UPLC® BEH C18 column (50 mm × 2.1 mm i.d.; 1.7 μm).[19]
-
Mobile Phase: A gradient of (A) water:methanol (98:2, v/v) and (B) methanol, both containing 0.1% (v/v) formic acid.[19]
-
Flow Rate: 0.25 mL/min.[19]
-
Injection Volume: 10 µL.[19]
-
Ionization Source: Electrospray (ESI).[19]
-
Detector: Triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.[19]
Visualizations
References
- 1. Environmental antiandrogens: low doses of the fungicide vinclozolin alter sexual differentiation of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Degradation and migration of vinclozolin in sand and soil [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. Microbial conversion of fungicide vinclozolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicaljournal.in [chemicaljournal.in]
- 8. Chronic Exposure to Vinclozolin Induced Fibrosis, Mitochondrial Dysfunction, Oxidative Stress, and Apoptosis in Mice Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. Microbial biodegradation and toxicity of vinclozolin and its toxic metabolite 3,5-dichloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography determination of the anti-androgen vinclozolin and its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and dosimetry of the antiandrogen vinclozolin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biotransformation of vinclozolin in rat precision-cut liver slices: comparison with in vivo metabolic pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vliz.be [vliz.be]
- 17. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of vinclozolin and detection of its degradation products in mouse plasma, serum and urine, and from rabbit bile, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Pharmacokinetics of Vinclozolin Metabolite M2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinclozolin (B1683831), a dicarboximide fungicide, is recognized for its antiandrogenic properties, which are primarily mediated by its metabolites. Among these, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) is a significant contributor to the endocrine-disrupting effects of the parent compound. Understanding the pharmacokinetic profile of Vinclozolin M2 is crucial for assessing its toxicological risk and for the development of predictive models in drug safety and environmental health. This technical guide provides a comprehensive overview of the available pharmacokinetic data on Vinclozolin M2, details of experimental methodologies, and visual representations of its metabolic pathway and cellular interactions.
Pharmacokinetic Profile of Vinclozolin M2
The pharmacokinetic properties of Vinclozolin M2—absorption, distribution, metabolism, and excretion (ADME)—are intrinsically linked to the biotransformation of the parent compound, Vinclozolin. Following oral administration in rats, Vinclozolin is well absorbed and extensively metabolized.[1][2]
Absorption and Distribution
Upon oral administration of Vinclozolin, the parent compound and its metabolites are detected in serum and various tissues.[1][2] While Vinclozolin itself peaks in serum at approximately 2 hours post-administration, its metabolites, including M2, appear over a more extended period.[1] Studies in rats have shown that M2, along with 3,5-dichloroaniline, is found at the lowest levels in both serum and tissues compared to other metabolites like M1 and M5.[1][2] This suggests a potentially rapid clearance or further metabolism of M2.
In LNCaP cells, a human prostate cancer cell line, the M2 metabolite was found to be the predominant intracellular form following treatment with Vinclozolin, with a significant localization within the nucleus.[3] This nuclear localization is consistent with its mechanism of action as an androgen receptor antagonist.
Metabolism
Vinclozolin undergoes hydrolysis to form its primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[4][5] The formation of M2 from Vinclozolin can occur through successive esterase activity and decarboxylation, as observed in C. elegans and human liver microsomes.[6] Further metabolism of M2 can lead to the formation of other metabolites, such as 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide (M5, also referred to as DTMBA).[7] In vitro studies with human liver microsomes have indicated that M2 is metabolized to M5.[7]
The metabolic conversion of Vinclozolin is a critical step in its bioactivation, as M2 is a significantly more potent antagonist of the androgen receptor than the parent compound.[8][9]
Figure 1. Metabolic pathway of Vinclozolin to its major metabolites M1, M2, and M5.
Excretion
Specific data on the excretion of Vinclozolin M2 is limited. However, as a metabolite of Vinclozolin, its elimination would be part of the overall excretion profile of the parent compound and its various metabolic products. Generally, xenobiotics and their metabolites are eliminated from the body through renal and fecal routes.[10]
Quantitative Pharmacokinetic Data
Comprehensive pharmacokinetic parameters specifically for Vinclozolin M2 are not extensively reported in the public domain. The available data primarily focuses on the parent compound and the most abundant metabolites.
| Parameter | Vinclozolin | Metabolite M1 | Metabolite M2 | Metabolite M5 | Species | Study Notes |
| Serum Levels | Peaks at 2h | Increases until 8h | Lowest levels detected | Main metabolite in serum | Rat | Oral administration of 100 mg/kg Vinclozolin.[1] |
| Tissue Distribution | Accumulates in fat | High levels in liver & kidney | Lowest levels detected | High levels in liver & kidney | Rat | Oral administration of 100 mg/kg Vinclozolin.[1] |
| Elimination Half-life (t1/2) | 3.6 h | 3.3 h | Not Reported | 13.1 h | Rat | Serum elimination half-life.[1] |
| Androgen Receptor Binding (Ki) | > 700 µM | 92 µM | 9.7 µM | Not Reported | Rat | In vitro competitive binding assay.[8] |
| Mineralocorticoid Receptor Antagonism (IC50) | Not Reported | Not Reported | 1,400 nM | Not Reported | Human (MCF-7 cells) | Reporter assay.[6] |
| Androgen Receptor Antagonism (IC50) | Not Reported | Not Reported | 0.17 nM | Not Reported | Human (MCF-7 cells) | Reporter assay.[6] |
Experimental Protocols
The pharmacokinetic studies of Vinclozolin and its metabolites have primarily employed animal models and in vitro systems. The following outlines the general methodologies cited in the literature.
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Adult male Long-Evans or Sprague-Dawley rats are commonly used.
-
Dosing: A single oral gavage of Vinclozolin (e.g., 100 mg/kg) dissolved in a vehicle like corn oil is administered.[1][2]
-
Sample Collection: Blood and tissue samples (liver, kidney, fat, etc.) are collected at various time points post-administration.
-
Sample Preparation: Serum is separated from blood. Tissues are homogenized. Samples are then typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.[11]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometer (MS) is the standard method for the quantification of Vinclozolin and its metabolites.[1][2][12] A C18 column is often used with a mobile phase consisting of a mixture of methanol, acetonitrile, and a buffer at a specific pH.[12]
Figure 2. General experimental workflow for in vivo pharmacokinetic studies of Vinclozolin.
In Vitro Metabolism Studies
-
System: Rat or human liver microsomes are used to study the in vitro metabolism of Vinclozolin.[4][7]
-
Incubation: Vinclozolin is incubated with the liver microsomes in the presence of NADPH (an essential cofactor for cytochrome P450 enzymes).
-
Analysis: The formation of metabolites is monitored over time using HPLC-MS/MS.
-
Enzyme Kinetics: Michaelis-Menten kinetics can be applied to determine parameters such as KM and Vmax for the formation of specific metabolites.[4]
Signaling Pathways Affected by Vinclozolin M2
Vinclozolin and its metabolite M2 are known to exert their biological effects by interfering with cellular signaling pathways, most notably the androgen receptor signaling pathway.
Androgen Receptor Antagonism
The primary mechanism of action of Vinclozolin M2 is its ability to act as a competitive antagonist of the androgen receptor (AR).[8][9][13] M2 binds to the AR with high affinity, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition of androgen binding prevents the conformational changes in the AR that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and subsequent regulation of target gene expression.[9]
Figure 3. Inhibition of androgen receptor signaling by Vinclozolin M2.
Other Affected Pathways
Studies on the broader effects of Vinclozolin have implicated other signaling pathways that may be influenced by its metabolites:
-
WNT and Calcium Signaling: Exposure to Vinclozolin has been shown to alter the expression of genes involved in the WNT and calcium signaling pathways in the prostate of subsequent generations of rats.[14][15] The direct role of M2 in these effects requires further investigation.
-
Nrf2 Signaling and Oxidative Stress: Chronic exposure to Vinclozolin can induce oxidative stress and alter the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[16]
-
Apoptotic Pathways: Vinclozolin has been shown to affect both the extrinsic and intrinsic apoptotic pathways by modulating the expression of key proteins such as Bax, Bcl-2, and Caspase 3.[16]
Conclusion
The pharmacokinetic profile of Vinclozolin M2 is characterized by its formation from the parent compound, Vinclozolin, and its relatively low systemic concentrations in vivo. Despite its low levels, its potent antiandrogenic activity and nuclear localization make it a key mediator of Vinclozolin's endocrine-disrupting effects. Further research is warranted to fully elucidate the specific pharmacokinetic parameters of M2 and to better understand its role in the perturbation of various cellular signaling pathways. This knowledge is essential for accurate risk assessment and for the development of strategies to mitigate the potential adverse health effects of Vinclozolin exposure.
References
- 1. Pharmacokinetics and dosimetry of the antiandrogen vinclozolin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Intracellular distribution of vinclozolin and its metabolites differently affects 5α-dihydrotestosterone (DHT)-induced PSA secretion in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Liquid chromatography determination of the anti-androgen vinclozolin and its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transgenerational Effects of the Endocrine Disruptor Vinclozolin on the Prostate Transcriptome and Adult Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transgenerational effects of the endocrine disruptor vinclozolin on the prostate transcriptome and adult onset disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic Exposure to Vinclozolin Induced Fibrosis, Mitochondrial Dysfunction, Oxidative Stress, and Apoptosis in Mice Kidney - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Structural Analysis of Vinclozolin Metabolite M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Vinclozolin (B1683831) is a dicarboximide fungicide that has been widely used in agriculture. Its environmental and biological significance stems from its endocrine-disrupting properties, which are primarily mediated by its metabolites. Among these, metabolite M2 (and M1) has been identified as a potent antagonist of the androgen receptor.[1][2][3] Understanding the precise three-dimensional structure of Vinclozolin M2 is crucial for elucidating its mechanism of action at the molecular level, designing further toxicological studies, and developing potential therapeutic interventions or bioremediation strategies. This guide aims to provide a detailed summary of the current knowledge regarding the structural characteristics of Vinclozolin M2.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Vinclozolin M2 is presented in Table 1. This information is fundamental for any experimental work involving this compound, from designing analytical methods to interpreting biological assays.
| Property | Value | Reference |
| Chemical Name | 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide | [4] |
| N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | [5] | |
| CAS Number | 83792-61-4 | [4] |
| Molecular Formula | C₁₁H₁₁Cl₂NO₂ | [4] |
| Molecular Weight | 260.12 g/mol | [4] |
| Canonical SMILES | C=CC(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O | [5] |
| InChI Key | FBYYIBNYONAZCU-UHFFFAOYSA-N | [5] |
Metabolic Pathway of Vinclozolin to M2
Vinclozolin undergoes metabolic transformation in biological systems to produce several metabolites, with M1 and M2 being of particular interest due to their anti-androgenic activity. The formation of M2 from Vinclozolin is a key step in the bioactivation of this fungicide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots [umu.diva-portal.org]
- 5. caymanchem.com [caymanchem.com]
The Discovery and History of Vinclozolin M2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinclozolin (B1683831) M2, a principal metabolite of the dicarboximide fungicide vinclozolin, has garnered significant scientific attention due to its potent antiandrogenic properties. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Vinclozolin M2. It details the experimental protocols utilized to characterize its interaction with the androgen receptor (AR) and other steroid receptors, presents quantitative data on its binding affinities and inhibitory concentrations, and visually elucidates its impact on AR signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development investigating the endocrine-disrupting effects of environmental compounds and developing novel antiandrogenic therapies.
Introduction: From Fungicide to Endocrine Disruptor
The story of Vinclozolin M2 begins with its parent compound, vinclozolin, a fungicide introduced in the 1970s and widely used in agriculture to protect fruits, vegetables, and ornamental plants from fungal diseases.[1] Concerns about the potential health effects of vinclozolin exposure emerged from toxicological studies that revealed reproductive abnormalities in male offspring of exposed laboratory animals.[2][3] These effects, including hypospadias, ectopic testes, and reduced anogenital distance, were indicative of a disruption in androgen signaling during critical developmental periods.[3]
Initial investigations into the mechanism of vinclozolin's antiandrogenic activity revealed that the parent compound itself had a weak affinity for the androgen receptor (AR).[4] This led researchers to hypothesize that the in vivo effects were likely mediated by more active metabolites. Subsequent studies identified two primary metabolites, designated M1 and M2, which were found to be significantly more potent in competing with androgens for AR binding.[1][4][5] Of these, Vinclozolin M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) emerged as the more potent antiandrogen.[4][5]
Mechanism of Action: A Competitive Antagonist of the Androgen Receptor
The primary mechanism by which Vinclozolin M2 exerts its antiandrogenic effects is through competitive antagonism of the androgen receptor.[1][4][5] It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition of androgen binding prevents the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent regulation of androgen-responsive gene expression.[6]
Studies have shown that Vinclozolin M2 is a significantly more potent inhibitor of AR than its counterpart, M1, and is only slightly less potent than the well-characterized antiandrogen drug, hydroxyflutamide (B1664084).[5] In the presence of DHT, M2 effectively inhibits androgen-induced transcriptional activation.[5] Interestingly, at high concentrations and in the absence of androgens, M2 has been observed to exhibit some partial agonist activity, promoting AR binding to androgen response elements (AREs) on DNA and initiating a low level of transcription.[5]
Beyond its interaction with the AR, Vinclozolin M2 has been shown to have some affinity for other steroid receptors, acting as an antagonist for the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[7] However, its primary and most potent endocrine-disrupting activity is mediated through its antagonism of the AR.
Quantitative Data on Receptor Binding and Activity
The following tables summarize the key quantitative data that have been reported for Vinclozolin M2's interaction with the androgen receptor and other steroid receptors.
Table 1: Androgen Receptor Binding Affinity and Inhibitory Concentration of Vinclozolin Metabolites
| Compound | Ki (µM) | IC50 (nM) | Species/System | Reference |
| Vinclozolin | > 700 | - | Rat | [4] |
| Vinclozolin M1 | 92 | - | Rat | [4] |
| Vinclozolin M2 | 9.7 | 0.17 | Rat, Human (MCF-7 cells) | [4][8][9] |
| Hydroxyflutamide | - | - | - | [5] |
Table 2: Inhibitory Concentration (IC50) of Vinclozolin M2 for Other Steroid Receptors
| Receptor | IC50 (nM) | Species/System | Reference |
| Mineralocorticoid Receptor (MR) | 1,400 | Human (MCF-7 cells) | [8][10] |
| Progesterone Receptor (PR) | - | - | [7] |
| Glucocorticoid Receptor (GR) | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the discovery and antiandrogenic activity of Vinclozolin M2.
Androgen Receptor Competitive Binding Assay
This protocol is adapted from methods used to determine the binding affinity of compounds for the androgen receptor in rat prostate cytosol.
Objective: To determine the relative binding affinity (Ki) of Vinclozolin M2 for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat ventral prostate tissue
-
Homogenization buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled R1881 (for determining non-specific binding)
-
Test compound (Vinclozolin M2)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cytosol Preparation:
-
Euthanize adult male rats and dissect the ventral prostate.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]-R1881.
-
Add increasing concentrations of unlabeled Vinclozolin M2 to the tubes.
-
Include control tubes with only [³H]-R1881 (total binding) and tubes with [³H]-R1881 and a high concentration of unlabeled R1881 (non-specific binding).
-
Add a consistent amount of the prepared rat prostate cytosol to each tube.
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from unbound radioligand. A common method is to use dextran-coated charcoal, which adsorbs the unbound ligand. Centrifuge to pellet the charcoal and the supernatant will contain the bound ligand.
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-R1881 as a function of the log concentration of Vinclozolin M2.
-
Determine the IC50 value (the concentration of Vinclozolin M2 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Androgen-Dependent Transcriptional Activation Assay (Reporter Gene Assay)
This protocol describes a common method to assess the ability of Vinclozolin M2 to inhibit androgen-induced gene expression using a luciferase reporter system.
Objective: To determine if Vinclozolin M2 can antagonize the transcriptional activity of the androgen receptor in a cellular context.
Materials:
-
Mammalian cell line (e.g., CV-1, HEK293, or a prostate cancer cell line like LNCaP)
-
Cell culture medium and supplements
-
Androgen receptor expression vector (if the cell line does not endogenously express AR)
-
Reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., pMMTV-luc, where MMTV is the mouse mammary tumor virus promoter containing AREs, and luc is the luciferase gene)
-
Transfection reagent (e.g., Lipofectamine)
-
Dihydrotestosterone (DHT)
-
Test compound (Vinclozolin M2)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate medium.
-
Seed the cells into multi-well plates.
-
Transfect the cells with the androgen receptor expression vector (if needed) and the MMTV-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After transfection, allow the cells to recover for a specified period (e.g., 24 hours).
-
Treat the cells with different concentrations of Vinclozolin M2 in the presence of a constant, activating concentration of DHT.
-
Include control wells: vehicle control, DHT alone, and Vinclozolin M2 alone.
-
Incubate the cells for a sufficient duration to allow for gene expression and protein production (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells to release the cellular contents, including the expressed luciferase.
-
Add luciferase assay reagent to the cell lysate. This reagent contains the substrate for the luciferase enzyme (luciferin).
-
Measure the light output (luminescence) using a luminometer. The amount of light produced is proportional to the amount of luciferase expressed, which in turn reflects the transcriptional activity of the androgen receptor.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for differences in transfection efficiency and cell number.
-
Express the results as a percentage of the maximal DHT-induced activity.
-
Plot the percentage of luciferase activity as a function of the log concentration of Vinclozolin M2 to determine the IC50 for transcriptional inhibition.
-
In Vivo Assessment of Antiandrogenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo screening method to detect androgenic and antiandrogenic properties of chemicals.
Objective: To determine the in vivo antiandrogenic effects of Vinclozolin M2 by measuring its ability to inhibit the growth of androgen-dependent tissues in castrated male rats.
Materials:
-
Peripubertal male rats (e.g., Sprague-Dawley)
-
Testosterone propionate (B1217596) (TP)
-
Test compound (Vinclozolin M2)
-
Vehicle for administration (e.g., corn oil)
-
Surgical instruments for castration
-
Analytical balance
Procedure:
-
Animal Preparation:
-
Acclimate the rats to the laboratory conditions.
-
Surgically castrate the rats to remove the endogenous source of androgens.
-
Allow a post-castration period (e.g., 7-10 days) for the androgen-dependent tissues to regress to a baseline weight.
-
-
Dosing:
-
Divide the animals into treatment groups (e.g., vehicle control, TP alone, and TP plus different doses of Vinclozolin M2).
-
Administer the treatments daily for a set period (e.g., 10 consecutive days). Administration is typically by oral gavage or subcutaneous injection.
-
-
Tissue Collection and Measurement:
-
On the day after the last dose, euthanize the animals.
-
Carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, and glans penis.
-
Record the wet weight of each tissue.
-
-
Data Analysis:
-
Compare the weights of the androgen-dependent tissues in the groups treated with TP plus Vinclozolin M2 to the group treated with TP alone.
-
A statistically significant decrease in the weight of these tissues in the presence of Vinclozolin M2 indicates antiandrogenic activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the androgen receptor and the experimental workflow for assessing the antiandrogenic activity of Vinclozolin M2.
Caption: Androgen Receptor Signaling Pathway and Inhibition by Vinclozolin M2.
Caption: Experimental Workflow for Characterizing Vinclozolin M2.
Conclusion
The discovery of Vinclozolin M2 as a potent antiandrogenic metabolite of the fungicide vinclozolin has been a pivotal moment in the field of endocrine disruption research. Through a combination of in vitro and in vivo studies, its mechanism of action as a competitive antagonist of the androgen receptor has been clearly elucidated. The quantitative data on its binding affinity and inhibitory concentrations, along with the detailed experimental protocols outlined in this guide, provide a solid foundation for further research into its biological effects. This in-depth technical guide serves as a valuable resource for scientists and professionals working to understand the impact of environmental chemicals on endocrine signaling and for those involved in the development of novel therapeutics targeting the androgen receptor. The continued study of compounds like Vinclozolin M2 is crucial for assessing the risks of environmental exposures and for advancing our knowledge of androgen receptor biology and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Vinclozolin Metabolite M2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinclozolin (B1683831) is a dicarboximide fungicide that, along with its metabolites, has been identified as an endocrine disruptor with anti-androgenic properties. The primary mechanism of action involves the competitive inhibition of the androgen receptor by its metabolites, M1 and M2.[1] This document provides detailed application notes and protocols for the analytical detection of the Vinclozolin metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) in various matrices. The methods described herein are essential for researchers studying the toxicology, environmental fate, and human exposure to Vinclozolin.
Signaling Pathway of Vinclozolin's Anti-Androgenic Action
Vinclozolin and its active metabolites, M1 and M2, exert their endocrine-disrupting effects primarily by acting as antagonists to the androgen receptor (AR). This interference with the normal androgen signaling pathway can lead to various adverse health outcomes, particularly in reproductive development.[1]
Caption: Vinclozolin M2's anti-androgenic signaling pathway.
Analytical Methods and Protocols
A variety of analytical methods are available for the detection and quantification of Vinclozolin M2 in biological and environmental matrices. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Vinclozolin and its metabolites from various studies.
Table 1: HPLC Methods for Vinclozolin and Metabolites
| Analyte | Matrix | LOD | LOQ | Recovery (%) | Linearity (r²) | Reference |
| Vinclozolin | Fungicide Formulation | - | 25 ppm | - | >0.999 | [2] |
| Vinclozolin, M1, M2 | Rat Serum | - | - | 85 - 105 | - | [3] |
| Vinclozolin | Bio-fluids | - | 5 µM | >90 | - | [4] |
Table 2: GC-MS and LC-MS/MS Methods for Vinclozolin and Metabolites
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Vinclozolin | Water | 2.1 ng/L | 3.5 ng/L | 83.9 - 75.8 | - | [5] |
| Pesticides | Soil | 0.6 - 3.4 | - | 75 - 102 | 3 - 13 | [6] |
| 311 Pesticides | Loamy Sand Soil | - | 10 | 70 - 119 | <20 | [7] |
| 342 Pesticides | Paddy Soil | - | 10 | 70 - 120 | <20 | [8] |
Application Note 1: Analysis of Vinclozolin M2 in Serum by LC-MS/MS
This protocol is designed for the quantitative analysis of Vinclozolin M2 in serum samples, a critical matrix for human exposure assessment.
Experimental Workflow
Caption: Workflow for Vinclozolin M2 analysis in serum.
Detailed Protocol
1. Materials and Reagents
-
Vinclozolin M2 analytical standard
-
Isotopically labeled internal standard (e.g., Vinclozolin-d4 M2)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human serum (blank)
2. Sample Preparation
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Spike with an appropriate amount of internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for Vinclozolin M2 and the internal standard need to be optimized.
4. Quantification
-
Prepare a calibration curve in blank serum ranging from the expected lower to upper concentrations.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Quantify Vinclozolin M2 in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Application Note 2: Analysis of Vinclozolin M2 in Soil by GC-MS
This protocol outlines a method for the determination of Vinclozolin M2 residues in soil, which is crucial for environmental monitoring and risk assessment.
Experimental Workflow
References
- 1. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicaljournal.in [chemicaljournal.in]
- 3. Liquid chromatography determination of the anti-androgen vinclozolin and its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of vinclozolin and detection of its degradation products in mouse plasma, serum and urine, and from rabbit bile, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Quantification of Vinclozolin Metabolite M2 by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinclozolin (B1683831) is a dicarboximide fungicide that acts as an androgen receptor antagonist. Its metabolites, particularly 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2), are of significant toxicological interest due to their potential endocrine-disrupting effects.[1] Accurate and sensitive quantification of Vinclozolin M2 in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for the quantification of Vinclozolin M2 using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of HPLC-MS/MS for the quantification of Vinclozolin M2. The analyte is first extracted from the biological matrix using protein precipitation. Following extraction, the sample is subjected to reversed-phase HPLC for chromatographic separation. The eluent is then introduced into a tandem mass spectrometer for detection and quantification using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Vinclozolin M2 analytical standard
-
Internal Standard (IS) (e.g., isotopically labeled Vinclozolin M2 or a structurally similar compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., serum, plasma, tissue homogenate)
Standard and Sample Preparation
2.1. Standard Stock and Working Solutions
-
Prepare a stock solution of Vinclozolin M2 (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the Internal Standard in methanol.
-
Prepare serial dilutions of the Vinclozolin M2 stock solution with 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the Internal Standard in 50% methanol.
2.2. Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., serum) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of Vinclozolin and its metabolites.[2][3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2. Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Compound |
| Source Parameters | Parameter |
Data Presentation and Analysis
Quantitative Data Summary
The quantitative data for calibration standards, quality control samples, and unknown samples should be summarized in a clear and structured table.
| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Response | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Calibration Std 1 | 1 | Response | Ratio | Calculated Value | Accuracy |
| Calibration Std 2 | 5 | Response | Ratio | Calculated Value | Accuracy |
| ... | ... | ... | ... | ... | ... |
| QC Low | 10 | Response | Ratio | Calculated Value | Accuracy |
| QC Mid | 100 | Response | Ratio | Calculated Value | Accuracy |
| QC High | 500 | Response | Ratio | Calculated Value | Accuracy |
| Unknown Sample 1 | N/A | Response | Ratio | Calculated Value | N/A |
| Unknown Sample 2 | N/A | Response | Ratio | Calculated Value | N/A |
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Linearity | A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The mean concentration of QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision | The coefficient of variation (CV) for replicate measurements of QC samples should not exceed 15% (20% for LLOQ). |
| Recovery | The extraction recovery of the analyte from the biological matrix should be consistent and reproducible. Recoveries for Vinclozolin and its metabolites have been reported to be in the range of 85% to 105%.[3] |
| Matrix Effect | The ionization of the analyte should not be significantly suppressed or enhanced by co-eluting matrix components. |
| Stability | The analyte should be stable in the biological matrix under the conditions of sample collection, storage, and processing. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC-MS/MS protocol for the quantification of Vinclozolin M2.
Figure 1: Experimental workflow for Vinclozolin M2 quantification.
References
- 1. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of vinclozolin and detection of its degradation products in mouse plasma, serum and urine, and from rabbit bile, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography determination of the anti-androgen vinclozolin and its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrcgrapes.in [nrcgrapes.in]
Application Notes and Protocols for In Vitro Assays of Vinclozolin M2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinclozolin (B1683831), a dicarboximide fungicide, undergoes metabolic transformation into two primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][2] Of these, the M2 metabolite has been identified as a significantly more potent endocrine disruptor, primarily functioning as an antagonist to the androgen receptor (AR).[1][2][3] Understanding the in vitro activity of Vinclozolin M2 is crucial for assessing its toxicological profile and potential impact on human health. These application notes provide detailed protocols for in vitro assays to characterize the antiandrogenic activity, effects on other steroid receptors, and induction of oxidative stress by Vinclozolin M2.
Mechanism of Action
Vinclozolin M2 primarily exerts its effects by competitively binding to the androgen receptor, thereby inhibiting the action of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1][3] This antagonistic activity disrupts androgen-induced gene transactivation.[1][2] Interestingly, under certain conditions, such as in the absence of a natural ligand or in the presence of specific AR mutations, M2 can exhibit partial agonist activity.[1][4] Beyond its interaction with the AR, Vinclozolin M2 has been shown to act as an antagonist for the progesterone (B1679170) (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.[4] Furthermore, some studies suggest that vinclozolin and its metabolites can induce oxidative stress, leading to cellular damage.[5][6]
Data Presentation
The following tables summarize key quantitative data from in vitro studies on Vinclozolin M2.
Table 1: Androgen Receptor Binding Affinity
| Compound | Ki (µM) | Cell Line/System | Reference |
| Vinclozolin M2 | 9.7 | Rat Prostate Cytosol | [3] |
| Vinclozolin M1 | 92 | Rat Prostate Cytosol | [3] |
| Vinclozolin | >700 | Rat Prostate Cytosol | [3] |
Table 2: Androgen Receptor Transactivation Inhibition
| Compound | IC50 (µM) | Cell Line | Reporter System | Reference |
| Vinclozolin M2 | ~1 | CHO | MMTV-LUC | [7] |
| Vinclozolin | ~0.1 | CHO | MMTV-LUC | [7] |
| Hydroxyflutamide (B1664084) | ~0.5 | Not Specified | Not Specified | [1] |
Note: The IC50 for Vinclozolin M2 is estimated from graphical data in the cited reference.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the ability of Vinclozolin M2 to compete with a radiolabeled androgen for binding to the androgen receptor in a cell-free system.
Materials:
-
Rat prostate tissue
-
Homogenization buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Radiolabeled androgen (e.g., [3H]R1881)
-
Unlabeled competitor (e.g., Dihydrotestosterone - DHT)
-
Vinclozolin M2
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat prostate cytosol by homogenizing the tissue in ice-cold homogenization buffer and centrifuging at high speed to pellet cellular debris. The supernatant is the cytosol fraction containing the androgen receptors.
-
In a series of microcentrifuge tubes, add a constant amount of prostate cytosol and a fixed concentration of [3H]R1881.
-
Add increasing concentrations of Vinclozolin M2 to the tubes. Include control tubes with no competitor, a non-specific binding control (with a high concentration of unlabeled DHT), and a vehicle control.
-
Incubate the tubes at 4°C for 18-24 hours to allow for binding equilibrium.
-
Separate the bound from unbound radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantify the amount of bound radioactivity in each tube using a scintillation counter.
-
Calculate the specific binding at each concentration of Vinclozolin M2 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Vinclozolin M2 to determine the IC50, which can then be used to calculate the Ki.
Androgen Receptor Transactivation Assay
This protocol utilizes a reporter gene assay to measure the ability of Vinclozolin M2 to inhibit androgen-induced gene expression.
Materials:
-
A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or a human prostate cancer cell line (e.g., LNCaP).[1][8]
-
An expression vector for the human androgen receptor (if the cell line does not endogenously express it).
-
A reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase), such as the MMTV-luciferase reporter.[1]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Dihydrotestosterone (DHT).
-
Vinclozolin M2.
-
Lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the androgen receptor expression vector (if necessary) and the androgen-responsive reporter plasmid using a suitable transfection reagent.
-
After transfection, replace the medium with fresh medium containing a known concentration of DHT to induce reporter gene expression.
-
Add increasing concentrations of Vinclozolin M2 to the wells. Include control wells with DHT alone, vehicle control, and a positive control antagonist (e.g., hydroxyflutamide).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Normalize the reporter activity to a measure of cell viability or total protein concentration.
-
Plot the normalized reporter activity against the log concentration of Vinclozolin M2 to determine the IC50 for the inhibition of androgen-induced transactivation.
Oxidative Stress Assay (Measurement of Reactive Oxygen Species - ROS)
This protocol describes a method to measure the intracellular generation of reactive oxygen species (ROS) following exposure to Vinclozolin M2.
Materials:
-
Human cell line (e.g., HepG2 hepatoma cells).[5]
-
Cell-permeable fluorescent probe for ROS (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA).
-
Vinclozolin M2.
-
Positive control for ROS induction (e.g., H2O2).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Seed the cells in a multi-well plate (black-walled for fluorescence assays) and allow them to adhere.
-
Remove the culture medium and load the cells with the DCFH-DA probe by incubating them in a solution of DCFH-DA in PBS for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Add fresh culture medium containing increasing concentrations of Vinclozolin M2 to the wells. Include a vehicle control and a positive control.
-
Incubate the plate at 37°C for the desired time period (e.g., 1 to 24 hours).[5]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay to assess the effect of Vinclozolin M2 on cell viability and proliferation.
Materials:
-
Mammalian cell line.
-
Cell culture medium.
-
Vinclozolin M2.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[9]
-
Multi-well plate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of Vinclozolin M2. Include a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for in vitro characterization of Vinclozolin M2.
Caption: Signaling pathways affected by Vinclozolin M2.
References
- 1. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid receptor profiling of vinclozolin and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptation to oxidative stress: effects of vinclozolin and iprodione on the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Exposure to Vinclozolin Induced Fibrosis, Mitochondrial Dysfunction, Oxidative Stress, and Apoptosis in Mice Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. R: Vinclozolin from AR in vitro assay [vincentarelbundock.github.io]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Vinclozolin M2 as a Positive Control for Anti-Androgenic Assays
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Peripubertal exposure to the antiandrogenic fungicide, vinclozolin, delays puberty, inhibits the development of androgen-dependent tissues, and alters androgen receptor function in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. policycommons.net [policycommons.net]
- 7. OECD validation of the Hershberger assay in Japan: phase 2 dose response of methyltestosterone, vinclozolin, and p,p'-DDE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vinclozolin M2 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the endocrine-disrupting effects of Vinclozolin (B1683831) M2, a primary metabolite of the fungicide Vinclozolin, in a rat model. The protocols outlined below are designed to assess the potential toxicity and mechanisms of action of Vinclozolin M2, with a focus on its anti-androgenic properties and impact on key signaling pathways.
Introduction
Vinclozolin is a dicarboximide fungicide recognized for its anti-androgenic properties, which are primarily mediated by its metabolites, M1 and M2.[1][2][3][4] These metabolites act as antagonists to the androgen receptor, interfering with normal male reproductive development and function.[1][3] Vinclozolin M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) has been shown to be an effective antagonist of the androgen receptor.[1] Understanding the specific effects of Vinclozolin M2 is crucial for assessing the overall toxicological risk of Vinclozolin exposure.
This document provides a detailed experimental design for an in vivo study in rats to characterize the effects of Vinclozolin M2. The protocols cover animal model selection, dosing, sample collection, and various analytical procedures to evaluate toxicological endpoints and affected signaling pathways.
Experimental Design
A robust experimental design is critical for obtaining reliable and reproducible data in studies of endocrine-disrupting chemicals.[5][6] The following design incorporates key considerations for assessing the effects of Vinclozolin M2.
Animal Model
-
Species: Rat (Rattus norvegicus)
-
Strain: Sprague-Dawley (SD) or Long-Evans rats are recommended due to their extensive use and characterization in toxicological and endocrine research.[7][8][9]
-
Sex: Male rats are the primary focus for studying anti-androgenic effects. Female rats can be included to assess any sex-specific effects.
-
Age: The study can be designed for different life stages, including perinatal exposure to assess developmental effects or adult exposure to evaluate effects on mature reproductive systems.[2][10]
-
Source: Obtain animals from a reputable supplier to ensure they are specific-pathogen-free (SPF) and genetically consistent.
-
Acclimation: Allow at least one week for animals to acclimate to the facility conditions before the start of the experiment.
-
Housing: House animals in standard polycarbonate cages with appropriate bedding, under controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle.
-
Diet and Water: Provide a standard laboratory diet and water ad libitum. It is crucial to use a diet with low and consistent levels of phytoestrogens to minimize experimental variation.[5][6]
Dosing and Administration
-
Test Substance: Vinclozolin M2 (ensure high purity).
-
Vehicle: Corn oil is a commonly used vehicle for oral administration of Vinclozolin.[11][12]
-
Dose Levels: A dose-response study is recommended. Based on studies with the parent compound Vinclozolin, a range of doses should be selected to identify a no-observed-adverse-effect-level (NOAEL) and to characterize the dose-dependent effects. Example dose levels for Vinclozolin M2 could be extrapolated from effective doses of Vinclozolin, considering its metabolic conversion rate and potency.
-
Administration Route: Oral gavage is a precise method for delivering a specific dose.[10][13]
-
Dosing Period: The duration of exposure will depend on the study objectives. For developmental studies, administration to pregnant dams from gestational day 14 to postnatal day 3 is a critical window for male reproductive development.[2][4] For studies in adults, a 28-day repeated-dose study can be appropriate.[10]
Experimental Groups
A typical experimental design would include:
-
Control Group: Vehicle only.
-
Positive Control Group: A known anti-androgen like Flutamide can be used to validate the experimental model's sensitivity.[13][14]
-
Vinclozolin M2 Treatment Groups: At least three dose levels (low, mid, high) to establish a dose-response relationship.
Each group should consist of a sufficient number of animals (e.g., 8-10 per group) to ensure statistical power.
Endpoints for Evaluation
A comprehensive evaluation should include a range of toxicological endpoints:
-
General Toxicity: Daily clinical observations, weekly body weight measurements, and food/water consumption.
-
Reproductive System Effects (Males):
-
Hormone Levels: Serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels.
-
Biochemical and Molecular Analyses:
-
Gene and protein expression analysis of key markers in target tissues (e.g., androgen receptor, steroidogenic enzymes).
-
Evaluation of oxidative stress markers.
-
Analysis of signaling pathways (e.g., Nrf2, apoptosis).[15]
-
Experimental Protocols
Protocol for Vinclozolin M2 Administration
-
Preparation of Dosing Solutions:
-
Accurately weigh the required amount of Vinclozolin M2.
-
Dissolve it in the vehicle (e.g., corn oil) to achieve the desired concentrations for each dose group.
-
Prepare fresh dosing solutions regularly (e.g., weekly) and store them protected from light.
-
-
Animal Dosing:
-
Gently restrain the rat.
-
Administer the dosing solution via oral gavage using a suitable gavage needle. The volume should be based on the most recent body weight measurement.
-
Administer the vehicle to the control group in the same manner.
-
Observe the animal for a short period after dosing to ensure no adverse reactions.
-
Protocol for Sample Collection and Processing
-
Blood Collection:
-
At the end of the study, anesthetize the animals.
-
Collect blood via cardiac puncture or from the abdominal aorta.
-
For serum, allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately.
-
Store serum/plasma samples at -80°C until analysis.
-
-
Tissue Collection:
-
Perform a complete necropsy.
-
Carefully dissect and weigh target organs (testes, epididymides, seminal vesicles, ventral prostate, liver, kidneys).
-
Fix a portion of each tissue in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze another portion of each tissue in liquid nitrogen and store at -80°C for molecular and biochemical analyses.
-
Protocol for Analytical Chemistry: Quantification of Vinclozolin M2 in Serum
This protocol is adapted from established methods for Vinclozolin and its metabolites.[8]
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add an internal standard.
-
Precipitate proteins by adding acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector or a mass spectrometer (LC-MS/MS for higher sensitivity and specificity).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is typically used.
-
Detection: Monitor at a wavelength of approximately 212 nm for UV detection.[8]
-
Quantification: Create a standard curve using known concentrations of Vinclozolin M2 to quantify the concentration in the serum samples.
-
Protocol for Western Blot Analysis of Signaling Proteins
-
Protein Extraction:
-
Homogenize frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Bax, Bcl-2, Caspase-3) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin or GAPDH.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effects of Vinclozolin M2 on Body and Reproductive Organ Weights
| Treatment Group | Dose (mg/kg/day) | Final Body Weight (g) | Testes Weight (g) | Epididymis Weight (g) | Ventral Prostate Weight (g) |
| Control | 0 | ||||
| Positive Control | |||||
| Vinclozolin M2 Low | |||||
| Vinclozolin M2 Mid | |||||
| Vinclozolin M2 High |
Table 2: Effects of Vinclozolin M2 on Serum Hormone Levels
| Treatment Group | Dose (mg/kg/day) | Testosterone (ng/mL) | LH (ng/mL) | FSH (ng/mL) |
| Control | 0 | |||
| Positive Control | ||||
| Vinclozolin M2 Low | ||||
| Vinclozolin M2 Mid | ||||
| Vinclozolin M2 High |
Table 3: Effects of Vinclozolin M2 on Protein Expression in Testicular Tissue (Relative to Control)
| Treatment Group | Dose (mg/kg/day) | Nrf2 | Bax/Bcl-2 Ratio | Cleaved Caspase-3 |
| Control | 0 | 1.0 | ||
| Positive Control | ||||
| Vinclozolin M2 Low | ||||
| Vinclozolin M2 Mid | ||||
| Vinclozolin M2 High |
Visualizations
Diagrams illustrating key pathways and workflows provide a clear visual representation of the experimental design and potential mechanisms of action.
Caption: Metabolism of Vinclozolin to its active metabolites M1 and M2.
Caption: Overall experimental workflow for the Vinclozolin M2 rat study.
Caption: Antagonistic action of Vinclozolin M2 on the androgen receptor signaling pathway.
Caption: Potential effects of Vinclozolin M2 on Nrf2 and apoptosis signaling pathways.
References
- 1. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental antiandrogens: low doses of the fungicide vinclozolin alter sexual differentiation of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selecting appropriate animal models and experimental designs for endocrine disruptor research and testing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography determination of the anti-androgen vinclozolin and its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repeated 28-day oral toxicity study of vinclozolin in rats based on the draft protocol for the "Enhanced OECD Test Guideline No. 407" to detect endocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and dosimetry of the antiandrogen vinclozolin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Transgenerational Effects of the Endocrine Disruptor Vinclozolin on the Prostate Transcriptome and Adult Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic Exposure to Vinclozolin Induced Fibrosis, Mitochondrial Dysfunction, Oxidative Stress, and Apoptosis in Mice Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of Vinclozolin M2 Solutions for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinclozolin (B1683831) M2 is an active metabolite of the fungicide vinclozolin and is known to be an antagonist of the androgen receptor.[1][2] Its use in in-vitro studies, particularly in cell culture, is crucial for understanding its mechanisms of action and potential endocrine-disrupting effects.[3] This document provides a detailed protocol for the proper dissolution and preparation of Vinclozolin M2 for use in cell culture experiments. Adherence to this protocol is essential to ensure accurate and reproducible results.
Data Presentation: Solubility and Storage
A summary of the key quantitative data for Vinclozolin M2 is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁Cl₂NO₂ | [1][4] |
| Molecular Weight | 260.1 g/mol | [1][5] |
| Appearance | Crystalline solid | [1][5] |
| Purity | ≥98% | [1][5] |
| Solubility in Organic Solvents | Approximately 30 mg/mL in Ethanol (B145695), DMSO, and Dimethylformamide (DMF) | [1][5][6] |
| Solubility in Aqueous Buffers | Sparingly soluble. For a 1:1 solution of Ethanol:PBS (pH 7.2), the solubility is ~0.5 mg/mL. | [1][5][6] |
| Storage of Solid | -20°C for ≥4 years | [1] |
| Storage of Aqueous Solutions | Not recommended for more than one day. | [1][5] |
Experimental Protocol: Preparation of Vinclozolin M2 Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution of Vinclozolin M2 in an organic solvent and its subsequent dilution to a working concentration for cell culture experiments.
Materials
-
Vinclozolin M2 (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, absolute, sterile
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Safety Precautions
-
Handle Vinclozolin M2 in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[7][8]
-
Review the Safety Data Sheet (SDS) for Vinclozolin M2 before handling.[9]
Preparation of Stock Solution (e.g., 10 mM in DMSO)
-
Calculate the required mass of Vinclozolin M2.
-
The molecular weight of Vinclozolin M2 is 260.1 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 260.1 g/mol = 0.002601 g = 2.601 mg
-
-
-
Weigh the Vinclozolin M2.
-
Carefully weigh out 2.601 mg of Vinclozolin M2 solid using an analytical balance.
-
-
Dissolve in DMSO.
-
Ensure complete dissolution.
-
Vortex the solution thoroughly until all the crystalline solid has dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of Stock Solution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The solid form is stable for at least four years at this temperature.[1]
-
Preparation of Working Solution in Cell Culture Medium
-
Determine the final desired concentration of Vinclozolin M2 for your experiment.
-
Calculate the volume of stock solution needed.
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be added
-
C₂ = Final desired concentration in the cell culture medium
-
V₂ = Final volume of the cell culture medium
-
-
-
Prepare the working solution.
-
Warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the Vinclozolin M2 stock solution to the pre-warmed medium.
-
Important: To avoid precipitation, it is crucial to add the stock solution to the medium and mix immediately and thoroughly.[1][5] Due to the low aqueous solubility of Vinclozolin M2, direct dilution into aqueous buffers or media should be done carefully.[1][5] For sensitive applications, a two-step dilution using ethanol first can be beneficial.[1][5]
-
-
Solvent Control.
-
It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the Vinclozolin M2-treated samples. Generally, the final DMSO concentration in cell culture should be kept below 0.1% to minimize solvent-induced cytotoxicity.[10]
-
-
Use of Aqueous Solutions.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of Vinclozolin M2 solutions for cell culture.
Caption: Workflow for preparing Vinclozolin M2 solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular distribution of vinclozolin and its metabolites differently affects 5α-dihydrotestosterone (DHT)-induced PSA secretion in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Vinclozolin M2 in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine disruptor. Its biological activity is primarily attributed to its metabolites, M1 and M2, which act as antagonists to the androgen receptor (AR).[1][2][3][4] Vinclozolin M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is a particularly potent metabolite that competitively binds to the androgen receptor, inhibiting the action of endogenous androgens.[1][5][6] This document provides detailed application notes and protocols for utilizing Vinclozolin M2 in competitive binding assays to study androgen receptor signaling.
Mechanism of Action
Vinclozolin itself demonstrates weak affinity for the androgen receptor.[1] However, its metabolites, M1 and M2, are effective antagonists. M2 is a significantly more potent inhibitor of androgen receptor binding than M1.[1][5][6] It competitively inhibits the binding of androgens to the AR, thereby preventing receptor activation and the subsequent transcription of androgen-dependent genes.[5][6] Interestingly, under certain conditions, such as in the absence of a natural ligand, high concentrations of M2 have been observed to promote AR binding to its response element, suggesting potential partial agonist activity.[5][6]
Quantitative Data: Binding Affinities
The following table summarizes the reported binding affinities of Vinclozolin and its metabolites.
| Compound | Receptor | Binding Affinity (Ki) | Notes |
| Vinclozolin | Androgen Receptor | > 700 µM | Weak binder |
| Vinclozolin M1 | Androgen Receptor | 92 µM | Effective antagonist |
| Vinclozolin M2 | Androgen Receptor | 9.7 µM | Potent antagonist |
| Vinclozolin M1 | Progesterone (B1679170) Receptor | 400 µM | Can compete with endogenous ligand |
| Vinclozolin M2 | Progesterone Receptor | 60 µM | Can compete with endogenous ligand |
Data sourced from Kelce et al. (1994).[1][7]
Experimental Protocols
Competitive Radioligand Binding Assay for the Androgen Receptor
This protocol is a representative method for a competitive binding assay using a radiolabeled ligand, which can be adapted for assessing the binding of Vinclozolin M2 to the androgen receptor. Scintillation proximity assays (SPA) are a common and efficient format for this type of experiment.[8][9][10]
Materials:
-
Androgen Receptor (AR): Recombinant human or rat AR.
-
Radioligand: High-affinity radiolabeled androgen, such as [³H]-R1881 (Methyltrienolone).
-
Vinclozolin M2: Test compound.
-
Assay Buffer: e.g., TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation Proximity Assay (SPA) beads: e.g., Protein A-coated YSi beads.
-
Anti-AR Antibody: Specific for capturing the AR.
-
Microplates: 384-well or 96-well plates suitable for SPA.
-
Scintillation Counter: For detecting SPA signal.
Procedure:
-
Receptor-Antibody Complex Formation: Incubate the androgen receptor with an anti-AR antibody in the assay buffer. The optimal ratio should be determined empirically.
-
Complex Capture: Add the AR-antibody complex to SPA beads and incubate to allow for binding.
-
Assay Plate Preparation: Dispense the AR-antibody-bead complex into the wells of the microplate.
-
Competitive Binding:
-
Add a fixed, subsaturating concentration of the radioligand ([³H]-R1881) to each well.
-
Add varying concentrations of Vinclozolin M2 (or other test compounds) to the wells. Include a control with no competitor (total binding) and a control with a high concentration of a known potent non-radiolabeled androgen (e.g., unlabeled R1881) to determine non-specific binding.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Detection: Measure the light emitted from the SPA beads using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value for Vinclozolin M2 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway: Androgen Receptor Antagonism by Vinclozolin M2
Caption: Competitive antagonism of the androgen receptor by Vinclozolin M2.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental antiandrogens: low doses of the fungicide vinclozolin alter sexual differentiation of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinclozolin - Wikipedia [en.wikipedia.org]
- 5. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vinclozolin does not alter progesterone receptor (PR) function in vivo despite inhibition of PR binding by its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Vinclozolin M2 Analytical Standards
These application notes provide detailed information and protocols for the use of Vinclozolin (B1683831) M2 analytical standards in research and drug development.
Chemical and Physical Properties
Vinclozolin M2, a primary metabolite of the fungicide Vinclozolin, is a crucial analyte in toxicological and environmental studies due to its antiandrogenic properties.[1][2] Accurate quantification requires high-purity analytical standards.
| Property | Value | Reference |
| Systematic Name | 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide | [3] |
| CAS Number | 83792-61-4 | [3] |
| Molecular Formula | C₁₁H₁₁Cl₂NO₂ | [3] |
| Molecular Weight | 260.12 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, acetonitrile (B52724), and DMSO. | [5] |
| Storage | Store at -20°C for long-term stability. | [4] |
Sourcing Analytical Standards
High-purity Vinclozolin M2 analytical standards can be procured from various chemical suppliers specializing in reference materials. It is recommended to obtain a certificate of analysis with each standard to ensure identity and purity.
Quantitative Data Summary
The following table summarizes available quantitative data for the analysis of Vinclozolin and its metabolite M2. It is important to note that publicly available data on the limit of detection (LOD) and limit of quantification (LOQ) for Vinclozolin M2, particularly in food and environmental matrices, is limited. The provided data for Vinclozolin is for reference.
| Analyte | Matrix | Method | Recovery (%) | LOD | LOQ | Reference |
| Vinclozolin M2 | Rat Serum | HPLC | 85 - 105 | Not Reported | Not Reported | [6] |
| Vinclozolin | Rat Serum | HPLC | 85 - 105 | Not Reported | Not Reported | [6] |
| Vinclozolin | Mouse Plasma, Urine | HPLC | > 90 | Not Reported | Not Reported | [7] |
| Vinclozolin | Olive Oil | LC-MS/MS & GC-MS/MS | 70 - 120 (at 0.05 & 0.5 mg/kg) | Not Reported | 0.05 mg/kg | [8] |
| Vinclozolin | Wine | QuEChERS-GC/MS | 60.9 - 95.0 | Not Reported | < 50 ng/g | [9] |
| Pesticides (general) | Soil | QuEChERS-GC/MS/MS | 65 - 116 | Not Reported | 0.005 - 0.01 mg/kg | [10] |
Metabolic Pathway of Vinclozolin
Vinclozolin undergoes hydrolysis in biological systems and the environment to form its two primary metabolites, M1 and M2, both of which exhibit antiandrogenic activity.[1][3]
Caption: Metabolic pathway of Vinclozolin to its primary metabolites M1 and M2.
Experimental Protocols
This section details analytical methods for the determination of Vinclozolin M2.
Protocol 1: Analysis of Vinclozolin and its Metabolites in Rat Serum by HPLC
This protocol is adapted from a method for the analysis of Vinclozolin and its metabolites in a biological matrix.[6]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat serum, add an internal standard solution.
-
Add 200 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-6) with another 1 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. HPLC Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm.
-
Run Time: Approximately 20 minutes.
c. Calibration
Prepare a series of calibration standards of Vinclozolin M2 in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL. Plot the peak area against the concentration to generate a calibration curve.
Protocol 2: Generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Pesticide Residue Analysis in Food Matrices
This protocol provides a general framework for the extraction of pesticide residues, including Vinclozolin and its metabolites, from food samples. This method would require optimization and validation for Vinclozolin M2 specifically.[9][10]
a. Sample Extraction
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
c. LC-MS/MS Conditions (Example)
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ions for Vinclozolin M2 would need to be determined.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Vinclozolin M2 in a given sample matrix.
References
- 1. Pharmacokinetics and dosimetry of the antiandrogen vinclozolin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ビンクロゾリン PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicaljournal.in [chemicaljournal.in]
- 6. Liquid chromatography determination of the anti-androgen vinclozolin and its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of vinclozolin and detection of its degradation products in mouse plasma, serum and urine, and from rabbit bile, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- 10. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography-Mass Spectrometry for the Analysis of Vinclozolin Metabolite M2
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Vinclozolin (B1683831) M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), a key metabolite of the fungicide Vinclozolin, using gas chromatography-mass spectrometry (GC-MS). The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation from various matrices, instrumental analysis, and data processing. The described methodology is crucial for toxicological assessments, environmental monitoring, and pharmacokinetic studies of Vinclozolin.
Introduction
Vinclozolin is a dicarboximide fungicide that has been identified as an androgen receptor antagonist. Its toxicity is often attributed to its metabolites, including M1 (2-[[(3,5-dichlorophenyl)carbamoyl]oxy]-2-methyl-3-butanoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][2] The analysis of these metabolites is essential for understanding the metabolic fate and potential health risks associated with Vinclozolin exposure. Gas chromatography (GC) coupled with mass spectrometry (MS) offers a highly selective and sensitive technique for the determination of Vinclozolin and its metabolites in complex biological and environmental samples.[1][3][4] This application note provides a detailed protocol for the analysis of the M2 metabolite.
Experimental
Sample Preparation
A critical step in the analysis of Vinclozolin M2 is the efficient extraction of the analyte from the sample matrix. The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, tissue, soil, water).
Materials:
-
Sample (e.g., 1 mL plasma, 1 g homogenized tissue)
-
Internal Standard (IS) solution (e.g., 1-bromo-4-fluorobenzene)
-
Acetonitrile (B52724) (ACN)
-
n-hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB)
-
Solid Phase Extraction (SPE) columns (e.g., C8)[1]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
-
Sample Homogenization: Homogenize solid samples (e.g., tissue, soil) as required. For liquid samples, use a measured aliquot.
-
Spiking: Add an appropriate amount of internal standard to the sample.
-
Extraction:
-
To a 50 mL centrifuge tube containing the sample, add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general matrices; for pigmented samples, GCB may be added).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Solvent Exchange and Concentration:
-
Carefully transfer the cleaned supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis (e.g., 100 µL of acetone or hexane).[1]
-
Transfer to an autosampler vial for GC-MS analysis.
-
Alternative: Solid Phase Extraction (SPE)
For certain matrices like plasma, an automated SPE cleanup can be employed using C8 SPE columns.[1] The sample is loaded onto a conditioned column, washed, and the analyte fraction is eluted with an appropriate solvent like acetone.[1]
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Split/splitless
GC-MS Parameters:
| Parameter | Value |
| Injector | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 70°C, hold for 2 min |
| Ramp 1 | 25°C/min to 150°C |
| Ramp 2 | 3°C/min to 200°C |
| Ramp 3 | 8°C/min to 280°C, hold for 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | To be determined based on M2 mass spectrum (e.g., molecular ion and characteristic fragments) |
| Dwell Time | 100 ms |
Note: The oven temperature program should be optimized for the specific column and instrument to achieve the best separation of Vinclozolin M2 from other matrix components and potential isomers.
Derivatization
For some polar metabolites containing active hydrogens (-OH, -NH), derivatization may be necessary to improve volatility, thermal stability, and chromatographic peak shape.[5][6] Silylation is a common derivatization technique.
Silylation Protocol (if required):
-
After the sample extract is dried down, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
Data Presentation
The following table summarizes expected quantitative data for the analysis of Vinclozolin M2. These values are indicative and should be determined for each specific method and matrix.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Vinclozolin M2 | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | - | - |
Visualization of Experimental Workflow
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. datapdf.com [datapdf.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Determination of the fungicide vinclozolin in honey and bee larvae by solid-phase and solvent extraction with gas chromatography and electron-capture and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Vinclozolin M2 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Vinclozolin (B1683831) M2 in aqueous solutions.
Troubleshooting Guide
Issue: Vinclozolin M2 precipitates out of aqueous solution.
Vinclozolin M2 is known to be sparingly soluble in aqueous buffers. Precipitation can occur due to its hydrophobic nature. Here are several methods to troubleshoot and improve its solubility.
1. Initial Dissolution in an Organic Solvent (Solvent-Exchange Method)
This is the most common and recommended starting point for preparing aqueous solutions of Vinclozolin M2.
-
Protocol:
-
Prepare a concentrated stock solution of Vinclozolin M2 in a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), ethanol (B145695), or dimethylformamide (DMF). The solubility in these solvents is approximately 30 mg/mL.
-
To create the final aqueous solution, slowly add the organic stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Ensure the final concentration of the organic solvent in the aqueous solution is kept to a minimum (typically ≤1% v/v for cell-based assays) to avoid solvent-induced artifacts in your experiments.
-
-
Troubleshooting:
-
Precipitation upon dilution: If precipitation still occurs, try a lower final concentration of Vinclozolin M2. You can also experiment with a slightly higher, yet still experimentally tolerable, percentage of the organic co-solvent in the final solution.
-
2. pH Adjustment
-
Experimental Approach:
-
Prepare a series of buffers with varying pH values (e.g., from pH 5 to 8).
-
Using the solvent-exchange method described above, prepare your Vinclozolin M2 solution in each buffer.
-
Visually inspect for precipitation and, if possible, quantify the concentration of dissolved Vinclozolin M2 using a suitable analytical method like HPLC-UV.
-
3. Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent mixture.
-
Common Co-solvents:
-
Polyethylene glycol (PEG), particularly low-molecular-weight PEGs (e.g., PEG 300, PEG 400)
-
Propylene glycol (PG)
-
Glycerol
-
Ethanol
-
-
Methodology:
-
Prepare your aqueous buffer containing a certain percentage of a co-solvent (e.g., 5-10% v/v).
-
Dissolve Vinclozolin M2 directly into this co-solvent-buffer mixture or use the solvent-exchange method for higher concentrations.
-
It's crucial to run appropriate vehicle controls in your experiments to account for any effects of the co-solvent.
-
4. Employing Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.
-
Types of Surfactants:
-
Non-ionic surfactants: Tween® 20, Tween® 80, Polysorbate 80, and Pluronic® F-68 are commonly used in biological experiments due to their lower toxicity.
-
Anionic and Cationic surfactants: These can also be effective but may have a higher potential to interfere with biological systems.
-
-
Experimental Protocol:
-
Prepare a stock solution of the chosen surfactant in your aqueous buffer.
-
Add the surfactant stock to your Vinclozolin M2 preparation to achieve a final concentration typically between 0.01% and 0.1%.
-
Allow time for micelle formation and encapsulation, which can be aided by gentle agitation or sonication.
-
5. Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like Vinclozolin M2, effectively increasing their water solubility.
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Methyl-β-cyclodextrin (M-β-CD)
-
-
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer.
-
Add Vinclozolin M2 powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex. The mixture may need to be stirred for several hours to reach equilibrium.
-
Filter or centrifuge the solution to remove any undissolved compound before use.
-
Quantitative Data Summary
| Method | Key Reagents | Typical Concentration | Approximate Solubility Increase | Considerations |
| Solvent-Exchange | DMSO, Ethanol, DMF | ≤1% v/v (final) | Variable, concentration-dependent | Potential for solvent effects on the experiment. |
| pH Adjustment | Acidic/basic buffers | pH 5-8 range | Compound-specific | May alter the biological activity or stability of the compound. |
| Co-solvents | PEG 300/400, Propylene Glycol | 5-20% v/v | Moderate to high | Requires vehicle controls; can affect viscosity. |
| Surfactants | Tween® 80, Polysorbate 80 | 0.01-0.1% v/v | High | Potential for cellular toxicity or interference with assays. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-10% w/v | High | Can alter the bioavailability and kinetics of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach to dissolve Vinclozolin M2 in an aqueous buffer?
A1: The most reliable initial approach is the solvent-exchange method. First, dissolve Vinclozolin M2 in an organic solvent such as DMSO or ethanol to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer with vigorous mixing. This method is effective for achieving working concentrations for many in vitro experiments.[1][2]
Q2: I am observing precipitation even after using the solvent-exchange method. What should I do?
A2: If you still observe precipitation, consider the following steps:
-
Lower the final concentration: Your desired concentration might be above the solubility limit in the final aqueous-organic mixture.
-
Increase the co-solvent percentage: If your experimental system allows, a slightly higher percentage of the organic co-solvent (e.g., up to 2%) might keep the compound in solution. However, always run a vehicle control with the same solvent concentration.
-
Try a different organic solvent: While DMSO and ethanol are common, DMF is another option that might offer slightly different solubility characteristics.
-
Incorporate a surfactant: Adding a small amount of a non-ionic surfactant like Pluronic® F-68 to your aqueous buffer before adding the Vinclozolin M2 stock can help prevent precipitation.
Q3: Can I heat the solution to improve the solubility of Vinclozolin M2?
A3: Gently warming the solution can increase the rate and extent of dissolution for some compounds. However, this should be done with caution as heat can also lead to the degradation of Vinclozolin M2. If you choose to heat the solution, do not exceed a temperature that could compromise the compound's stability and allow the solution to cool to room temperature before use. Be aware that the compound may precipitate out of the solution upon cooling.
Q4: How stable is Vinclozolin M2 in aqueous solutions?
A4: It is generally recommended not to store aqueous solutions of Vinclozolin M2 for more than one day.[1][2] The stability can be affected by factors such as pH, temperature, and light exposure. For consistent experimental results, it is best to prepare fresh aqueous solutions for each experiment.
Q5: What is the primary mechanism of action of Vinclozolin M2?
A5: Vinclozolin M2 is an active metabolite of the fungicide Vinclozolin and functions as an androgen receptor (AR) antagonist. It competitively binds to the AR, inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone. This blockage prevents the receptor from translocating to the nucleus, binding to androgen response elements (AREs) on DNA, and initiating the transcription of androgen-dependent genes. This disruption of the androgen signaling pathway is the primary mechanism behind its endocrine-disrupting effects.
Visualizations
Caption: Workflow for selecting and assessing methods to improve Vinclozolin M2 solubility.
Caption: Vinclozolin M2 competitively inhibits androgen receptor signaling.
References
Technical Support Center: Overcoming Low Signal in Vinclozolin M2 LC-MS Analysis
Welcome to the Technical Support Center for the LC-MS analysis of Vinclozolin and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific issues you may encounter during your experiments, with a focus on overcoming low signal intensity for the Vinclozolin metabolite M2.
Q1: I am observing a very low or no signal for my Vinclozolin M2 standard. What are the initial checks I should perform?
A weak or absent signal for a standard can often be traced back to fundamental issues with the LC-MS system or the standard itself. A systematic approach to troubleshooting is the most effective way to identify the root cause.
Initial Troubleshooting Steps:
-
Verify System Suitability: Before injecting your Vinclozolin M2 standard, ensure the LC-MS system is performing optimally. This can be done by injecting a well-characterized, reliable standard mixture to check for expected retention times, peak shapes, and signal intensities.
-
Check for Leaks: Visually inspect all fluidic connections from the LC pumps to the mass spectrometer's ion source. Look for any signs of leakage, such as salt deposits or drips, which can lead to a drop in pressure and inconsistent flow, ultimately affecting signal stability.
-
Inspect the Ion Source:
-
Stable Spray: Observe the electrospray needle (or APCI corona needle) to confirm a consistent and fine spray. An unstable or dripping spray is a common reason for a fluctuating or weak signal.
-
Source Contamination: A dirty ion source can significantly suppress the signal. If the spray is unstable or if you observe a high background signal, consider cleaning the ion source components according to the manufacturer's guidelines.
-
-
Review Mass Spectrometer Parameters:
-
Ionization Mode: Confirm that you are operating in the correct ionization mode for Vinclozolin M2. While both positive and negative modes can be explored, positive ion mode is commonly used for Vinclozolin and its metabolites.
-
Mass Range: Ensure the mass spectrometer's scan range is set to include the m/z of the Vinclozolin M2 precursor ion. The monoisotopic mass of Vinclozolin M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is approximately 259.03 g/mol . Therefore, in positive ion mode, you would expect the protonated molecule [M+H]⁺ at m/z 260.0.
-
Gas Flows: Check the nebulizer, heater, and curtain gas (or equivalent) settings. Suboptimal gas flows can lead to inefficient desolvation and ionization.
-
Q2: My Vinclozolin M2 signal is present but very weak. How can I optimize the mass spectrometer settings to improve the signal intensity?
Once you have a detectable signal, you can focus on optimizing the mass spectrometer parameters to enhance its intensity. This process involves fine-tuning the ionization source conditions and the parameters for ion fragmentation and detection in MS/MS mode.
MS Optimization Strategy:
-
Ion Source Optimization:
-
Infusion Analysis: If possible, perform an infusion of a Vinclozolin M2 standard solution directly into the mass spectrometer. This allows for real-time optimization of source parameters without the influence of the LC separation.
-
Key Parameters to Optimize:
-
Capillary/Spray Voltage: Adjust the voltage to achieve a stable and robust ion current.
-
Source Temperature: Optimize the temperature to ensure efficient desolvation of the analyte without causing thermal degradation.
-
Nebulizer and Heater Gas Flow Rates: Fine-tune these gas flows to maximize the production of gas-phase ions.
-
-
-
MRM (Multiple Reaction Monitoring) Optimization: For tandem mass spectrometry (MS/MS), optimizing the MRM transitions is critical for achieving high sensitivity and selectivity.
-
Precursor Ion Selection: The precursor ion for Vinclozolin M2 in positive ion mode is typically the protonated molecule, [M+H]⁺, at m/z 260.0.
-
Product Ion Selection and Collision Energy Optimization:
-
Perform a product ion scan of the m/z 260.0 precursor to identify the most abundant and stable fragment ions. A common fragment for compounds containing a 3,5-dichloroaniline (B42879) moiety is the dichloroaniline fragment itself.
-
Once you have identified potential product ions, optimize the collision energy (CE) for each transition (precursor -> product). This is a critical step, as the optimal CE can vary significantly between different instruments and compounds. The goal is to find the CE that produces the highest intensity for the chosen product ion.
-
-
Q3: I am experiencing low signal for Vinclozolin M2 in my biological samples (e.g., serum, plasma), but my standards look fine. What could be the cause?
When standards show a good signal but biological samples do not, the issue is often related to "matrix effects." Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting endogenous components from the sample matrix.
Troubleshooting Matrix Effects:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components from your sample before LC-MS analysis.
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering substances, such as phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into a solvent that is immiscible with the sample matrix.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and can be highly selective for the analyte of interest, leading to a significant reduction in matrix effects. For Vinclozolin and its metabolites, C18 cartridges are often used.[1]
-
-
Optimize Chromatographic Separation:
-
Increase Resolution: Ensure that Vinclozolin M2 is chromatographically separated from the bulk of the matrix components. Adjusting the gradient profile or using a column with a different selectivity can improve resolution.
-
Divert Flow: Use a divert valve to direct the initial part of the LC run (which often contains highly polar, unretained matrix components) to waste instead of the mass spectrometer.
-
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for Vinclozolin M2 is the ideal way to compensate for matrix effects, as it will behave almost identically to the analyte during sample preparation, chromatography, and ionization. If a SIL-IS is not available, a structurally similar compound can be used as an alternative.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as your unknown samples. This helps to compensate for consistent matrix effects across your sample set.
Experimental Protocols
This section provides detailed methodologies for key experiments that can be used to troubleshoot and optimize your Vinclozolin M2 analysis.
Protocol 1: System Suitability Test
Objective: To verify that the LC-MS system is functioning correctly before analyzing experimental samples.
Materials:
-
A commercially available system suitability test mixture or a lab-prepared mixture of stable, well-characterized compounds with known retention times and expected signal intensities.
Procedure:
-
Prepare the system suitability standard at a known concentration.
-
Set up the LC-MS method with your standard chromatographic conditions.
-
Inject the standard mixture multiple times (e.g., 5-6 replicate injections).
-
Evaluation Criteria:
-
Retention Time (RT) Precision: The relative standard deviation (RSD) of the retention times for each compound should be low (typically <1%).
-
Peak Area Precision: The RSD of the peak areas should be within an acceptable range (e.g., <15%).
-
Peak Shape: Peaks should be symmetrical with a tailing factor close to 1.
-
Signal-to-Noise (S/N) Ratio: The S/N ratio for the lowest concentration standard should be consistently above a defined threshold (e.g., >10).
-
Protocol 2: Vinclozolin M2 Sample Preparation from Serum/Plasma using LLE
Objective: To extract Vinclozolin M2 from a biological matrix while minimizing interferences.
Materials:
-
Serum or plasma sample
-
Internal Standard (if available)
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 100 µL of serum/plasma in a microcentrifuge tube, add the internal standard.
-
Add 500 µL of MTBE.
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Quantitative Data Summary
The following tables provide a summary of typical LC-MS parameters for the analysis of Vinclozolin and its metabolites. Note that these are starting points and should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Table 2: Mass Spectrometry Parameters for Vinclozolin M2
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (m/z) | 260.0 |
| Example MRM Transitions (m/z) | 260.0 -> [Product Ion 1] 260.0 -> [Product Ion 2] |
| Collision Energy (eV) | Requires empirical optimization for each transition |
| Dwell Time | 50 - 100 ms |
Note: The specific product ions and optimal collision energies need to be determined experimentally on your instrument.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting low signal in Vinclozolin M2 analysis.
Caption: Troubleshooting workflow for low Vinclozolin M2 signal.
Caption: Potential causes of low signal in the LC-MS/MS workflow.
References
Technical Support Center: Minimizing Batch-to-Batch Variability of Vinclozolin M2
Welcome to the technical support center for Vinclozolin (B1683831) M2. This resource is designed for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variability of Vinclozolin M2.
Frequently Asked Questions (FAQs)
Q1: What is Vinclozolin M2 and why is it used in research?
Vinclozolin M2 is an active metabolite of the fungicide Vinclozolin.[1] It is a potent antagonist of the androgen receptor (AR), with a reported IC50 of 0.17 nM in reporter assays using MCF-7 cells.[1] Due to its strong anti-androgenic activity, it is widely used in endocrinology and toxicology research to study the effects of androgen signaling disruption.[2][3][4]
Q2: What are the primary causes of batch-to-batch variability with Vinclozolin M2?
Batch-to-batch variability of Vinclozolin M2 can stem from several factors:
-
Purity: The presence of impurities from the synthesis or degradation of the parent compound, Vinclozolin, can alter the compound's activity.
-
Solubility and Aggregation: Differences in the physical form (e.g., crystalline vs. amorphous) between batches can affect solubility and the tendency to aggregate in solution, leading to inconsistent effective concentrations.
-
Stability: Improper storage and handling can lead to degradation of Vinclozolin M2, reducing its potency.
-
Quantification: Inaccurate determination of the concentration of stock solutions can introduce significant variability between experiments.
Q3: How should I store and handle Vinclozolin M2 to ensure its stability?
To maintain the stability and activity of Vinclozolin M2, adhere to the following guidelines:
-
Long-term Storage: Store the solid compound in a tightly sealed container at -20°C.[1]
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO or ethanol (B145695).[1] Store these solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: For aqueous buffers, it is recommended to first dissolve Vinclozolin M2 in ethanol and then dilute with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.
-
Light and Air Exposure: Minimize exposure of both solid compound and solutions to light and air to prevent potential photodegradation and oxidation.
Q4: How can I qualify a new batch of Vinclozolin M2 before starting my experiments?
It is crucial to perform quality control (QC) checks on each new batch. A recommended workflow includes:
-
Purity Assessment: Analyze the purity of the new batch using High-Performance Liquid Chromatography (HPLC).
-
Concentration Verification: Accurately determine the concentration of your stock solution using a validated analytical method.
-
Functional Assay: Perform a pilot experiment, such as a dose-response curve in a relevant androgen receptor antagonist assay, to compare the activity of the new batch with a previously validated batch.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no antagonist activity in my assay. | 1. Degradation of Vinclozolin M2 due to improper storage or handling.2. Inaccurate concentration of the stock solution.3. The new batch has a lower purity or potency. | 1. Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper storage conditions (-20°C or -80°C for stock solutions).2. Re-quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC).3. Qualify the new batch by comparing its activity to a previous, validated batch in a parallel experiment. |
| High variability between replicate wells or experiments. | 1. Incomplete dissolution or precipitation of Vinclozolin M2 in the assay medium.2. Adsorption of the compound to plasticware.3. Instability of the compound in the assay medium over the course of the experiment. | 1. Ensure complete dissolution of the stock solution before preparing working solutions. Consider briefly sonicating the stock solution. When diluting into aqueous media, do so stepwise and vortex between dilutions.2. Use low-adsorption plasticware for preparing and storing solutions.3. Prepare fresh working solutions immediately before each experiment. |
| Unexpected agonist activity at high concentrations. | Some androgen receptor antagonists, including metabolites of Vinclozolin, have been reported to exhibit agonist activity at high concentrations, particularly with mutant forms of the androgen receptor.[2][5] | 1. Carefully review the literature for the specific cell line and androgen receptor variant you are using.2. Perform a full dose-response curve to identify the concentration range where antagonistic activity is observed without agonism.3. Consider using a different cell line with a wild-type androgen receptor if appropriate for your research question. |
Data Presentation
Table 1: Physicochemical Properties of Vinclozolin M2
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁Cl₂NO₂ | [6] |
| Molecular Weight | 260.12 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: ≥30 mg/mLEthanol: ≥30 mg/mLDMF: ≥30 mg/mLEthanol:PBS (pH 7.2) (1:1): ~0.5 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Recommended Concentration | Storage |
| Dimethyl sulfoxide (B87167) (DMSO) | 10-50 mM | -20°C or -80°C in aliquots |
| Ethanol (anhydrous) | 10-50 mM | -20°C or -80°C in aliquots |
Experimental Protocols
Protocol 1: Quality Control of a New Batch of Vinclozolin M2 using HPLC
This protocol is adapted from established methods for the analysis of Vinclozolin and its metabolites.[7][8]
1. Objective: To assess the purity of a new batch of Vinclozolin M2.
2. Materials:
-
Vinclozolin M2 (new batch and reference standard if available)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
3. Method:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol, acetonitrile, and water. A gradient elution may be necessary to resolve impurities. A starting point could be a gradient of 60-75% methanol:acetonitrile (70:30) in 0.05 M monobasic sodium phosphate (B84403) buffer (pH 3.3).[8]
-
Standard Solution Preparation: Accurately weigh and dissolve the Vinclozolin M2 reference standard in the mobile phase or a suitable organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a solution of the new batch of Vinclozolin M2 at the same concentration as the reference standard stock solution.
-
HPLC Analysis:
-
Data Analysis:
-
Determine the retention time of Vinclozolin M2 from the chromatogram of the reference standard.
-
Calculate the purity of the new batch by dividing the peak area of Vinclozolin M2 by the total peak area of all components in the chromatogram.
-
The acceptance criterion for purity should be ≥98%.
-
Protocol 2: Preparation of Vinclozolin M2 Solutions for in vitro Assays
1. Objective: To prepare accurate and stable solutions of Vinclozolin M2 for cell-based assays.
2. Materials:
-
Vinclozolin M2 (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, low-adsorption microcentrifuge tubes
-
Sterile cell culture medium
3. Method:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of solid Vinclozolin M2 to equilibrate to room temperature before opening.
-
Weigh out the required amount of Vinclozolin M2 in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, low-adsorption tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired concentrations for your experiment.
-
Vortex gently between each dilution step.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments and does not exceed a level that is toxic to the cells (typically ≤0.1%).
-
Prepare working solutions fresh for each experiment.
-
Visualizations
Caption: Workflow for qualifying a new batch of Vinclozolin M2.
Caption: Androgen receptor signaling and inhibition by Vinclozolin M2.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. chemicaljournal.in [chemicaljournal.in]
- 8. Liquid chromatography determination of the anti-androgen vinclozolin and its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Vinclozolin M2 stability in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Vinclozolin (B1683831) M2 in long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Vinclozolin M2 and why is its stability important?
A1: Vinclozolin M2 (N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide) is an active metabolite of the fungicide Vinclozolin.[1] Both Vinclozolin and its metabolites M1 and M2 are known to act as antagonists to the androgen receptor, making them compounds of interest in toxicological and endocrine disruption research.[2][3] Ensuring the stability of Vinclozolin M2 during long-term storage is critical for accurate and reproducible experimental results, as degradation can lead to a decrease in the concentration of the active compound and the appearance of interfering degradation products.
Q2: What are the recommended storage conditions for Vinclozolin M2?
A2: For long-term stability, Vinclozolin M2 as a crystalline solid should be stored at -20°C.[1][4] Under these conditions, it has been shown to be stable for at least four years.[1]
Q3: How stable is Vinclozolin M2 in different solvents?
A3: Vinclozolin M2 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.[1][4] While stock solutions in these organic solvents are generally stable, it is recommended to purge the solvent with an inert gas before preparing the solution. Aqueous solutions of Vinclozolin M2 are sparingly soluble (approximately 0.5 mg/mL in a 1:1 solution of ethanol:PBS, pH 7.2) and are not recommended for storage for more than one day.[4]
Q4: What are the known degradation products of Vinclozolin and its metabolites?
A4: Vinclozolin degrades into its main metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[2][5] A further degradation product of Vinclozolin is 3,5-dichloroaniline (B42879), which is known to be more persistent and toxic than the parent compound.[6] The degradation pathway can be influenced by environmental conditions such as pH and the presence of solid particles.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased concentration of Vinclozolin M2 in stored samples. | - Improper storage temperature.- Repeated freeze-thaw cycles.- Degradation in aqueous solutions.- Use of non-inert atmosphere for stock solutions. | - Ensure storage at -20°C for solid compound and stock solutions in organic solvents.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Prepare aqueous solutions fresh and use within one day.[4]- Purge organic solvents with an inert gas (e.g., nitrogen or argon) before preparing stock solutions. |
| Appearance of unknown peaks in chromatograms of stored samples. | - Degradation of Vinclozolin M2.- Contamination of the solvent or storage container. | - Analyze for the presence of known degradation products like 3,5-dichloroaniline.- Use high-purity solvents and clean, properly sealed storage vials.- Re-evaluate the stability of Vinclozolin M2 under your specific storage conditions by performing a stability study. |
| Inconsistent results between experimental replicates. | - Inconsistent sample handling and storage.- Variability in the stability of the compound in the experimental matrix. | - Standardize sample preparation, storage, and handling procedures.- Perform matrix-specific stability tests to understand the behavior of Vinclozolin M2 in your specific experimental medium. |
Data Presentation
Table 1: Summary of Vinclozolin M2 Stability Data
| Formulation | Storage Condition | Solvent/Matrix | Stability Duration | Source |
| Crystalline Solid | -20°C | N/A | ≥ 4 years | [1] |
| Solution | Room Temperature | Aqueous Buffer (e.g., PBS) | Not recommended for > 1 day | [4] |
| Solution | Not specified | Ethanol, DMSO, DMF | Approx. 30 mg/mL solubility; stability not specified but best practice is to store at -20°C and use promptly. | [1][4] |
Experimental Protocols
Protocol: Long-Term Stability Assessment of Vinclozolin M2
This protocol is based on general guidelines for stability testing of active substances.[8][9][10]
1. Objective: To determine the stability of Vinclozolin M2 under specific long-term storage conditions (e.g., in a particular solvent or biological matrix).
2. Materials:
- Vinclozolin M2 (crystalline solid)
- High-purity solvent (e.g., HPLC-grade ethanol, DMSO)
- Storage vials (amber glass, screw-cap with PTFE-lined septa)
- Analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
- Validated analytical method for the quantification of Vinclozolin M2
3. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of Vinclozolin M2 and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
- Aliquoting: Aliquot the stock solution into multiple storage vials to avoid repeated freeze-thaw cycles of the bulk solution.
- Storage: Store the aliquots under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light if the compound is light-sensitive.
- Time Points: Analyze the samples at predetermined time points. For long-term studies, the frequency of testing is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9]
- Analysis: At each time point, retrieve an aliquot and allow it to come to room temperature. Analyze the concentration of Vinclozolin M2 using a validated analytical method. Also, inspect the chromatogram for the appearance of any new peaks that could indicate degradation products.
- Data Evaluation: Compare the concentration of Vinclozolin M2 at each time point to the initial concentration (time zero). A significant change is typically defined as a >5-10% decrease in concentration.
Visualizations
Signaling Pathway
Caption: Antiandrogenic action of Vinclozolin M2 via androgen receptor antagonism.
Experimental Workflow
Caption: Workflow for long-term stability testing of Vinclozolin M2.
Logical Relationship
Caption: Troubleshooting logic for inconsistent results with Vinclozolin M2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pharmacokinetics and dosimetry of the antiandrogen vinclozolin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial biodegradation and toxicity of vinclozolin and its toxic metabolite 3,5-dichloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Degradation and migration of vinclozolin in sand and soil [scholars.duke.edu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Technical Support Center: Optimizing Vinclozolin M2 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Vinclozolin (B1683831) and its metabolite M2 in in vivo research. The following information addresses common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vinclozolin and its metabolite M2?
A1: Vinclozolin is a dicarboximide fungicide that exhibits antiandrogenic properties. Its activity is primarily mediated through its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][2] These metabolites, particularly M2, are effective antagonists of the androgen receptor (AR).[3] They compete with androgens for binding to the AR, thereby inhibiting its function and disrupting normal androgen-dependent gene expression and physiological processes.[4]
Q2: Should I administer Vinclozolin or its metabolite M2 directly in my in vivo study?
A2: Most in vivo studies administer the parent compound, Vinclozolin, rather than the isolated M2 metabolite.[3][5][6] Vinclozolin is extensively metabolized in the body to produce the active metabolites M1 and M2.[7][8] Oral administration of Vinclozolin is common because it reflects a primary route of human exposure and allows for this natural metabolic conversion.[5] Pharmacokinetic studies in rats show that after oral administration of Vinclozolin, M2 is found at the lowest levels in serum and tissues compared to other metabolites, suggesting that administering the parent compound is the established and more biologically relevant approach.[7][8]
Q3: What is a typical effective dose range for Vinclozolin in rodent models?
A3: The effective dose of Vinclozolin in rats varies significantly depending on the experimental endpoint (e.g., developmental effects, prostate weight reduction, hormonal changes). Doses in published studies have ranged from as low as 3.125 mg/kg/day to 200 mg/kg/day.[5][6][9] For studies on sexual differentiation, effects have been noted at doses of 3.125 mg/kg/day and above.[6] In studies examining effects on reproductive organ weights in adult rats, doses starting at 10 mg/kg have shown significant effects.[5][10]
Q4: What is the best route of administration for Vinclozolin in in vivo studies?
A4: The most common and well-documented route of administration is oral gavage.[7][8][11] This method ensures precise dosing and is relevant to human exposure pathways. The vehicle typically used to dissolve or suspend Vinclozolin for oral administration is corn oil.[7][8]
Q5: What are the key pharmacokinetic considerations for Vinclozolin?
A5: After oral administration in rats, Vinclozolin is well-absorbed, widely distributed, and extensively metabolized.[8] The parent compound, Vinclozolin, peaks in serum at around 2 hours and is nearly undetectable by 24 hours, with an elimination half-life of about 3.6 hours.[7][8] The metabolite M1 peaks later, at around 8 hours.[7][8] Another metabolite, M5, is the most abundant in serum and tissues and has a much longer elimination half-life of 13.1 hours, making it a potential biomarker for exposure.[7][8] M2 levels are consistently the lowest among the measured metabolites in both serum and tissues.[8]
Troubleshooting Guide
Issue 1: No observable antiandrogenic effect at the chosen dose.
-
Possible Cause: The dose may be too low for the specific animal model, strain, or endpoint being measured.
-
Solution:
-
Review the Literature: Compare your dose to established effective doses for similar endpoints (see Data Tables below). The No Observed Adverse Effect Level (NOAEL) from a rat oral developmental study was 6 mg/kg/day, while the Lowest Observed Adverse Effect Level (LOAEL) was 11.5 mg/kg/day for decreased prostate weight.[12]
-
Conduct a Dose-Response Study: If you are using a new model or endpoint, perform a pilot study with a range of doses (e.g., 10, 50, 100 mg/kg/day) to determine the optimal concentration.[6][10]
-
Verify Compound Integrity: Ensure the Vinclozolin used is of high purity and has been stored correctly to prevent degradation.
-
Issue 2: Unexpected toxicity or mortality in the animal cohort.
-
Possible Cause: The administered dose is too high, leading to systemic toxicity.
-
Solution:
-
Reduce the Dose: General toxicity has been observed at a dose of 200 mg/kg when Vinclozolin was administered in combination with another fungicide.[5] A study on nephrotoxicity used 100 mg/kg as a dose that produced mild injury, noting that 300 mg/kg was significantly more toxic.[11]
-
Check Vehicle and Administration: Ensure the vehicle (e.g., corn oil) is well-tolerated and the oral gavage technique is performed correctly to avoid administration errors or physical injury.
-
Monitor Animal Health: Implement a scoring system to monitor animal health (body weight, activity, food/water intake) daily. This allows for early detection of adverse effects and the establishment of humane endpoints. A chronic study in rats identified a LOAEL of 2.3 mg/kg/day for lesions in various organs.[12]
-
Issue 3: High variability in experimental results between animals.
-
Possible Cause: Inconsistent dosing, genetic variability within the animal cohort, or differences in metabolism.
-
Solution:
-
Standardize Administration: Ensure the Vinclozolin suspension is homogenous before each administration to guarantee every animal receives the correct dose.
-
Control for Biological Variables: Use animals of the same age, sex, and genetic background. House animals under identical conditions (light cycle, temperature, diet) to minimize environmental variables.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability and increase the statistical power of the study.
-
Data Presentation
Table 1: Vinclozolin Dosage Regimens in Rat Studies
| Dose (mg/kg/day) | Route | Animal Model | Observed Effect | Citation |
| 3.125 - 100 | Oral | Pregnant Rats (offspring studied) | Reduced anogenital distance in male offspring, increased nipple retention. | [6] |
| 10 - 100 | Oral | Castrated, testosterone-treated rats | Decreased weight of reproductive organs, increased LH and FSH levels. | [5][10] |
| 100 | Oral | Adult Male Rats | Induced malformations in reproductive development. | [3] |
| 100 | Oral | CD1 Male Mice | Induced kidney fibrosis and mitochondrial dysfunction after 28 days. | [11] |
| 100 | Intraperitoneal | Pregnant Rats | Transgenerational effects on the prostate transcriptome. | [13] |
Table 2: Pharmacokinetic Parameters of Vinclozolin and its Metabolites in Rats (100 mg/kg Oral Dose)
| Compound | Peak Serum Time | Elimination Half-Life (t½) | Key Observation | Citation |
| Vinclozolin (V) | ~2 hours | 3.6 hours | Preferentially accumulates in fat. | [7][8] |
| Metabolite M1 | ~8 hours | 3.3 hours | Serum levels were >2-fold higher than V at 8 hours. | [7][8] |
| Metabolite M2 | Not specified | Not specified | Consistently the lowest levels in serum and tissues. | [7][8] |
| Metabolite M5 | Not specified | 13.1 hours | The most abundant metabolite in serum and tissues. | [7][8] |
Experimental Protocols
Protocol: Oral Gavage Administration of Vinclozolin in a Rat Model
This protocol describes a general procedure for administering Vinclozolin to rats to study its antiandrogenic effects.
1. Materials:
-
Vinclozolin (≥98% purity)
-
Vehicle: Corn oil
-
Animal feeding needles (gavage needles), appropriate size for the rat's weight
-
Syringes (1-3 mL)
-
Analytical balance
-
Homogenizer or sonicator
2. Preparation of Dosing Solution:
-
Determine the required concentration of Vinclozolin based on the desired dose (e.g., mg/kg) and the average body weight of the animals. Assume a standard dosing volume (e.g., 5 mL/kg).
-
Calculation Example (for a 50 mg/kg dose):
-
For a 300g (0.3 kg) rat, the total dose is 50 mg/kg * 0.3 kg = 15 mg.
-
If the dosing volume is 5 mL/kg, the rat will receive 5 mL/kg * 0.3 kg = 1.5 mL.
-
Therefore, the required concentration is 15 mg / 1.5 mL = 10 mg/mL.
-
-
Weigh the required amount of Vinclozolin and add it to the corresponding volume of corn oil.
-
Thoroughly mix the solution using a homogenizer or sonicator until a uniform suspension is achieved. Prepare this solution fresh daily.
3. Animal Handling and Administration:
-
Weigh each animal daily before dosing to calculate the precise volume to be administered.
-
Gently restrain the rat. Ensure the head and body are held in a straight line to facilitate the passage of the gavage needle.
-
Fill a syringe with the calculated volume of the Vinclozolin suspension. Mix the suspension immediately before drawing it into the syringe.
-
Attach the gavage needle to the syringe.
-
Carefully insert the needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw immediately to prevent tracheal insertion.
-
Once the needle is correctly positioned in the stomach, slowly dispense the contents of the syringe.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for a short period post-administration for any signs of distress (e.g., choking, difficulty breathing).
4. Post-Administration Monitoring:
-
Record body weights and clinical observations daily.
-
At the end of the study period, collect blood and tissues for analysis as required by the experimental design (e.g., hormone analysis, histopathology, gene expression).
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation of Vinclozolin and inhibition of the Androgen Receptor.
Experimental Workflow
References
- 1. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinclozolin does not alter progesterone receptor (PR) function in vivo despite inhibition of PR binding by its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Environmental antiandrogens: low doses of the fungicide vinclozolin alter sexual differentiation of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics and dosimetry of the antiandrogen vinclozolin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The combined effects of vinclozolin and procymidone do not deviate from expected additivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Exposure to Vinclozolin Induced Fibrosis, Mitochondrial Dysfunction, Oxidative Stress, and Apoptosis in Mice Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Transgenerational Effects of the Endocrine Disruptor Vinclozolin on the Prostate Transcriptome and Adult Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Vinclozolin M2 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Vinclozolin (B1683831) M2, a primary metabolite of the fungicide Vinclozolin.
Frequently Asked Questions (FAQs)
Q1: What is Vinclozolin M2 and why is it cytotoxic?
A1: Vinclozolin M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is a major and biologically active metabolite of the fungicide Vinclozolin.[1][2] Its cytotoxicity in cell lines stems from two primary mechanisms:
-
Androgen Receptor Antagonism : Vinclozolin M2 is a potent antagonist of the androgen receptor (AR).[1][3] By binding to the AR, it inhibits the normal signaling pathways regulated by androgens, which can be crucial for the viability and function of certain cell types (e.g., prostate cancer cell lines like LNCaP).[2][3]
-
Induction of Oxidative Stress : Exposure to Vinclozolin and its metabolites can lead to an overproduction of reactive oxygen species (ROS).[4][5][6] This imbalance between ROS generation and the cell's antioxidant defenses results in oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[4][7]
Q2: What are the observable signs of Vinclozolin M2 cytotoxicity in my cell cultures?
A2: You may observe a combination of the following:
-
Reduced cell viability and proliferation, which can be quantified using an MTT or similar viability assay.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Increased number of apoptotic cells, identifiable by TUNEL staining or assays for caspase activation.
-
Decreased mitochondrial membrane potential.
-
Increased markers of oxidative stress.
Q3: My cells are dying even at low concentrations of Vinclozolin M2. What could be the reason?
A3: Several factors could contribute to high sensitivity:
-
Cell Line Specificity : Cells with high expression of the androgen receptor or those particularly vulnerable to oxidative stress may be more sensitive.
-
Prolonged Exposure : Cytotoxic effects can be more pronounced with longer incubation times.[8]
-
Basal Oxidative Stress : If your cell culture conditions already induce a baseline level of stress (e.g., high oxygen tension, nutrient-depleted medium), the addition of Vinclozolin M2 can push the cells over the edge.
-
Metabolic Activity : The rate at which your cells metabolize Vinclozolin could influence the intracellular concentration of M2.
Q4: How can I reduce the cytotoxicity of Vinclozolin M2 in my experiments?
A4: Based on its mechanisms of action, you can try the following troubleshooting strategies:
-
Co-treatment with Antioxidants : To counteract oxidative stress, you can supplement your culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E.
-
Activation of the Nrf2 Pathway : The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.[4][9] Pre-treating cells with a known Nrf2 activator, such as sulforaphane, may enhance their resilience to Vinclozolin M2-induced oxidative stress.[10][11][12]
-
Optimize Concentration and Duration : Perform a dose-response and time-course experiment to find the optimal concentration and incubation time of Vinclozolin M2 that allows you to study your desired effect with minimal cytotoxicity.
-
Use Androgen-Stripped Serum : In experiments with androgen-responsive cell lines, using androgen-stripped serum can provide a more controlled baseline for studying the anti-androgenic effects of Vinclozolin M2 without the confounding variables of other androgens in the serum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed in all treatment groups | Concentration of Vinclozolin M2 is too high. | Perform a dose-response curve to determine the EC50 and select a non-lethal concentration for your experiments. |
| The cell line is highly sensitive to oxidative stress. | Co-incubate with an antioxidant like N-acetylcysteine (NAC). | |
| The cell line is highly dependent on androgen signaling. | Ensure that the experimental endpoint is not solely dependent on cell viability if you are using an androgen-dependent cell line. | |
| Inconsistent results between experiments | Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Purity and stability of Vinclozolin M2. | Verify the purity of your Vinclozolin M2 stock and store it correctly. Prepare fresh dilutions for each experiment. | |
| Unexpected agonist effect observed | At high concentrations and in the absence of natural androgens, some AR antagonists can exhibit partial agonist activity.[2] | Carefully review your concentration range. Test a wider range of concentrations and ensure the absence of other androgens by using charcoal-stripped serum. |
Quantitative Data Summary
Table 1: Androgen Receptor Binding Affinity of Vinclozolin and its Metabolites
| Compound | Ki (µM) for Androgen Receptor Binding |
| Vinclozolin | > 700[1] |
| Metabolite M1 | 92[1] |
| Metabolite M2 | 9.7[1] |
Table 2: In Vitro Cytotoxicity of Vinclozolin
| Cell Line | Assay | Concentration | Effect |
| HepG2 | Neutral Red | 25, 50, 100 µg/ml (1-hour) | Increased malondialdehyde and free radicals, decreased reduced glutathione (B108866).[8] |
| HepG2 | Neutral Red | 25, 50, 100 µg/ml (24-hour) | Decreased malondialdehyde and free radicals, increased reduced glutathione (adaptive response).[8] |
Signaling Pathways and Experimental Workflows
Caption: Vinclozolin M2 induced cytotoxicity pathways.
Caption: Workflow for assessing Vinclozolin M2 cytotoxicity.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of viability.
Materials:
-
Cells in culture
-
96-well plate
-
Vinclozolin M2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Treat cells with various concentrations of Vinclozolin M2 (and any mitigating agents) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.[13][14][15]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14][16]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14][15]
-
Read the absorbance at a wavelength between 550 and 600 nm.[13][14] A reference wavelength of >650 nm can be used to subtract background.[14][16]
TUNEL Assay for Apoptosis Detection
This protocol is for identifying apoptotic cells by detecting DNA fragmentation.
Materials:
-
Cells cultured on coverslips or in a 96-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)
-
TUNEL Assay Kit (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[17][18]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes at room temperature.[17][18]
-
Wash the cells twice with deionized water.[17]
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber, protected from light.[17][18][19]
-
Wash the cells to remove unincorporated nucleotides.
-
If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.[17]
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence depending on the label used.
Measurement of Mitochondrial Membrane Potential (MMP)
This protocol uses a cationic fluorescent dye (like TMRE or TMRM) that accumulates in active mitochondria.
Materials:
-
Cells in culture
-
Fluorescent dye (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE, or Tetramethylrhodamine, Methyl Ester - TMRM)
-
FCCP (a mitochondrial uncoupler, as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in a suitable format for imaging or plate reading.
-
Treat cells with Vinclozolin M2 as required. Include a positive control group treated with FCCP (e.g., 20 µM for 10 minutes).[20]
-
Add the fluorescent MMP indicator dye (e.g., TMRE at a final concentration of 100-200 nM) to the cells in culture medium.[20]
-
Incubate for 20-30 minutes at 37°C, protected from light.[20]
-
Gently wash the cells with pre-warmed medium or buffer to remove excess dye.
-
Immediately measure the fluorescence using a microscope or a plate reader with appropriate filters (for TMRE, Ex/Em ~549/575 nm).[20] A decrease in fluorescence intensity indicates mitochondrial depolarization.
Quantification of Oxidative Stress Markers
This protocol provides a general outline for measuring common markers of oxidative stress.
A. Measurement of Intracellular ROS:
Materials:
-
Cells in culture
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Fluorescence plate reader or microscope
Procedure:
-
After treatment with Vinclozolin M2, wash the cells with PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity (Ex/Em ~485/535 nm). An increase in fluorescence corresponds to higher levels of intracellular ROS.
B. Measurement of Glutathione (GSH) Levels:
Materials:
-
Cell lysate
-
GSH assay kit (commercially available)
Procedure:
-
Harvest cells after treatment and prepare a cell lysate according to the assay kit's instructions.
-
Many kits utilize a reaction where GSH reacts with a substrate to produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the GSH concentration based on a standard curve. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.[21]
References
- 1. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Exposure to Vinclozolin Induced Fibrosis, Mitochondrial Dysfunction, Oxidative Stress, and Apoptosis in Mice Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Adaptation to oxidative stress: effects of vinclozolin and iprodione on the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activators of Nrf2 to Counteract Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An update of Nrf2 activators and inhibitors in cancer prevention/promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Vinclozolin M2 Interference in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the vinclozolin (B1683831) metabolite M2 in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is Vinclozolin M2 and why is it a concern in immunoassays?
A1: Vinclozolin is a dicarboximide fungicide, and its metabolite, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), is a potent antiandrogenic compound. It functions by competitively binding to the androgen receptor (AR). This high affinity for the AR raises concerns about its potential to interfere with immunoassays designed to measure androgens, such as testosterone. The structural similarities between M2 and endogenous androgens can lead to cross-reactivity with antibodies used in these assays, potentially generating inaccurate results.
Q2: Which types of immunoassays are most likely to be affected by Vinclozolin M2 interference?
A2: Competitive immunoassays for steroid hormones, particularly those for androgens like testosterone, are most susceptible to interference from Vinclozolin M2. In a competitive format, the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. If Vinclozolin M2 is present, it can compete with the target androgen for these binding sites, leading to a signal that is not truly representative of the endogenous hormone concentration. This typically results in a falsely elevated measurement of the target androgen.
Q3: What are the typical signs of Vinclozolin M2 interference in my immunoassay results?
A3: Signs of potential interference include:
-
Unexpectedly high levels of androgens in samples from subjects exposed to Vinclozolin.
-
Poor correlation between immunoassay results and those obtained from a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
High variability between replicate samples.
-
Non-linear dilution series, where the measured concentration does not decrease proportionally with the dilution factor.
Q4: How can I confirm if Vinclozolin M2 is interfering with my assay?
A4: The most definitive way to confirm interference is to analyze the samples using a different analytical method that is not susceptible to cross-reactivity, such as LC-MS/MS. Additionally, you can perform a spike and recovery experiment. Add a known amount of Vinclozolin M2 to a sample with a known concentration of the target androgen and measure the recovery. If the recovery is significantly different from 100%, it indicates interference.
Troubleshooting Guide
Issue: Suspected Falsely Elevated Androgen Levels
Potential Cause: Cross-reactivity of the immunoassay antibody with Vinclozolin M2 in the sample.
Troubleshooting Steps:
-
Review Sample History: Determine if the samples could have been exposed to Vinclozolin.
-
Perform a Dilution Series:
-
Serially dilute the sample and re-assay.
-
Expected Outcome: If interference is present, the calculated concentrations after correcting for dilution may not be consistent across the dilution range.
-
-
Spike with Vinclozolin M2:
-
Obtain a purified standard of Vinclozolin M2.
-
Spike a control sample (with a known androgen concentration) with varying concentrations of M2 and measure the androgen levels.
-
Expected Outcome: A dose-dependent increase in the measured androgen concentration will confirm positive interference.
-
-
Sample Cleanup:
-
Employ a sample preparation method to remove potential interfering substances before running the immunoassay. Solid-Phase Extraction (SPE) is a recommended technique (see Experimental Protocols).
-
-
Alternative Method Validation:
-
Analyze a subset of samples using a reference method like LC-MS/MS to confirm the immunoassay results.
-
Data Presentation
Table 1: Hypothetical Cross-Reactivity of Vinclozolin M2 in a Competitive Testosterone ELISA
| Interferent | Concentration (ng/mL) | Apparent Testosterone Concentration (ng/mL) | % Cross-Reactivity |
| Vinclozolin M2 | 10 | 0.5 | 5.0% |
| Vinclozolin M2 | 50 | 2.8 | 5.6% |
| Vinclozolin M2 | 100 | 6.2 | 6.2% |
| Related Steroid X | 100 | 0.1 | 0.1% |
| Unrelated Cmpd Y | 100 | < 0.01 | < 0.01% |
% Cross-Reactivity = (Apparent Concentration / Interferent Concentration) x 100
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Vinclozolin M2 from Serum/Plasma Samples
This protocol is adapted from methodologies for the extraction of pesticides from biological matrices and should be optimized for your specific application.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Methodology:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pre-treat 1 mL of serum or plasma sample by adding 1 mL of acetonitrile, vortexing for 1 minute, and centrifuging at 3000 x g for 10 minutes to precipitate proteins.
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar, non-interfering components.
-
-
Elution:
-
Elute the target androgens (and potentially Vinclozolin M2, depending on the elution solvent) with 3 mL of methanol or an appropriate solvent mixture. Initial optimization is required here to selectively elute androgens while leaving M2 on the column, or vice-versa. A step-wise elution with increasing concentrations of organic solvent may be necessary.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in the immunoassay buffer.
-
-
Analysis:
-
Perform the immunoassay according to the manufacturer's instructions.
-
Protocol 2: Validation of Immunoassay Specificity for Vinclozolin M2 Interference
Objective: To determine the percentage of cross-reactivity of Vinclozolin M2 in a competitive immunoassay.
Methodology:
-
Prepare a Standard Curve: Prepare the standard curve for the target androgen according to the immunoassay kit protocol.
-
Prepare Interferent Stock Solution: Prepare a high-concentration stock solution of Vinclozolin M2 in a solvent compatible with the assay buffer (e.g., ethanol (B145695) or DMSO), and then dilute it in the assay buffer to create a series of working solutions.
-
Assay for Cross-Reactivity:
-
In separate wells of the microplate, add a fixed, low concentration of the target androgen (typically the zero standard or a low calibrator).
-
Add increasing concentrations of the Vinclozolin M2 working solutions to these wells.
-
Run the immunoassay as per the manufacturer's instructions.
-
-
Calculate Cross-Reactivity:
-
Determine the apparent concentration of the target androgen for each concentration of Vinclozolin M2 from the standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Androgen Concentration / Vinclozolin M2 Concentration) x 100
-
Visualizations
Caption: Mechanism of Vinclozolin M2 interference with androgen signaling.
Caption: Logical workflow for troubleshooting immunoassay interference.
Caption: Step-by-step workflow for SPE sample cleanup.
Technical Support Center: Optimizing Vinclozolin M2 Extraction from Tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Vinclozolin (B1683831) M2 from various tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Vinclozolin M2 from tissue, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low recovery of Vinclozolin M2 from my tissue samples?
Possible Causes:
-
Incomplete Cell Lysis and Homogenization: The analyte may be trapped within intact cells or tissue structures.
-
Suboptimal Solvent Selection: The chosen extraction solvent may not be efficient for extracting the moderately polar M2 metabolite.
-
Analyte Degradation: Vinclozolin and its metabolites can be unstable and prone to hydrolysis, especially at neutral or alkaline pH.[1]
-
Strong Analyte-Matrix Interactions: M2 may bind to proteins or lipids in the tissue matrix, hindering its extraction.
-
Insufficient Phase Separation (in Liquid-Liquid Extraction): Emulsion formation can lead to the loss of the analyte in the unresolved phase.
Solutions:
-
Enhance Homogenization:
-
Ensure tissue is thoroughly homogenized using mechanical methods (e.g., bead beaters, rotor-stator homogenizers) on ice to prevent degradation.
-
Consider enzymatic digestion for complex matrices. For adipose tissues, β-glucuronidase can be used.[2]
-
-
Optimize Extraction Solvent:
-
Acetonitrile (B52724) is a commonly used and effective solvent for extracting Vinclozolin and its metabolites.[1][3][4]
-
For less polar analytes, a mixture of n-hexane and acetone (B3395972) (e.g., 70:30 v/v) has been shown to be effective.[5]
-
Methanol (B129727) and methanol-containing solvent mixtures are also effective for metabolite extraction from biological matrices.[6]
-
-
Control pH:
-
Maintain an acidic pH during extraction to minimize hydrolysis. Diluting samples with a low pH buffer (e.g., 0.1M potassium phosphate (B84403) buffer at pH 3.3) can limit analyte degradation.[1]
-
-
Employ Robust Extraction Techniques:
-
Solid-Phase Extraction (SPE): SPE with C8 or C18 cartridges can effectively clean up the extract and improve recovery by reducing matrix effects.[7][8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for pesticide residue analysis in various matrices, including tissues.[2][9][10][11] It combines salting-out extraction with dispersive SPE for cleanup.
-
Q2: I'm seeing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?
Possible Causes:
-
Co-extraction of Matrix Components: Lipids, proteins, and other endogenous molecules from the tissue can co-elute with Vinclozolin M2, causing ion suppression or enhancement.
-
Inadequate Cleanup: The sample cleanup step may not be sufficient to remove interfering matrix components.
Solutions:
-
Improve Sample Cleanup:
-
Dispersive SPE (d-SPE): As part of the QuEChERS method, d-SPE with sorbents like PSA (primary secondary amine) for removing fatty acids and sugars, C18 for removing non-polar interferences, and GCB (graphitized carbon black) for removing pigments and sterols can significantly reduce matrix effects.
-
Solid-Phase Extraction (SPE): A dedicated SPE cleanup step following initial extraction can provide a cleaner extract.[7]
-
-
Optimize Chromatographic Conditions:
-
Adjust the LC gradient to achieve better separation of Vinclozolin M2 from co-eluting matrix components.
-
-
Use Matrix-Matched Calibrants:
-
Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples to compensate for matrix effects.
-
Q3: My results are not reproducible. What could be the cause?
Possible Causes:
-
Inconsistent Sample Homogenization: Variability in the homogenization process can lead to inconsistent extraction efficiency.
-
Variable Extraction Times and Temperatures: Inconsistent extraction conditions can affect recovery rates.
-
Inaccurate Pipetting and Volume Measurements: Errors in solvent and sample volumes can lead to significant variability.
-
Degradation of Analytes in Processed Samples: Vinclozolin M2 may degrade in the final extract if not analyzed promptly or stored correctly.
Solutions:
-
Standardize Protocols:
-
Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation, homogenization, and extraction.
-
-
Control Environmental Conditions:
-
Perform extractions at a consistent, controlled temperature.
-
-
Ensure Equipment Calibration:
-
Regularly calibrate pipettes, balances, and other laboratory equipment.
-
-
Proper Sample Storage:
-
Analyze extracts as soon as possible. If storage is necessary, keep them at low temperatures (e.g., -20°C or -80°C) and protect them from light. Analytical solutions of Vinclozolin have been found to be stable for up to 48 hours at room temperature.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for extracting Vinclozolin M2 from a novel tissue type?
For a new tissue type, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent starting point due to its effectiveness across a wide range of matrices.[2][9][10][11] It is a robust method that involves salting-out extraction with acetonitrile followed by dispersive solid-phase extraction (d-SPE) for cleanup.
Q2: Which analytical technique is most suitable for the detection and quantification of Vinclozolin M2?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, which are crucial for detecting low concentrations of metabolites in complex biological matrices.[2][4] High-Performance Liquid Chromatography (HPLC) with UV/PDA detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS.[1][12]
Q3: What are the key metabolites of Vinclozolin to consider in tissue analysis?
The primary and most studied active metabolites of Vinclozolin are M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) .[1][3][13] Both are known to have antiandrogenic properties.[13]
Q4: How should I prepare my tissue samples before extraction?
Proper sample preparation is critical for efficient extraction.
-
Thawing: If frozen, thaw tissue samples on ice to prevent degradation.[2]
-
Homogenization: Homogenize the tissue in a suitable buffer (e.g., phosphate buffer) to create a uniform slurry. The use of bead beaters or rotor-stator homogenizers is recommended.
-
Enzymatic Digestion: For tissues with a high degree of conjugation, consider treatment with β-glucuronidase/sulfatase to release the parent metabolite.[2][14]
Quantitative Data Summary
The following tables summarize quantitative data for Vinclozolin M2 extraction from various sources.
Table 1: Recovery Rates of Vinclozolin and its Metabolites using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Vinclozolin, M1, M2 | Rat Serum | Acetonitrile Precipitation | 85 - 105 | [1] |
| Vinclozolin | Honey, Bee Larvae | n-hexane-acetone (70:30) | > 90 | [5] |
| Phenolic Compounds | Adipose Tissue | micro-QuEChERS | 73 - 105 | [2] |
| PFAS | Animal Muscle Tissue | QuEChERS with EMR | 72 - 151 | [9] |
| Vinclozolin M2 | Cell Culture | Acetonitrile | 74 | [4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Vinclozolin M2
| Analyte | Matrix | Analytical Method | LOD | LOQ | Reference |
| Vinclozolin M2 | Cell Culture | LC-MS/MS | 1 nM | - | [4] |
| 3,5-DCA (from metabolites) | Human Urine | HPLC-ECD | 5 µg/L | - | [15] |
| PFAS | Animal Muscle Tissue | LC-MS/MS | 0.003 - 0.185 ng/g | 0.05 - 1.25 ng/g | [9] |
Note: Data for direct LOD/LOQ of Vinclozolin M2 in various tissues is limited in the reviewed literature. The provided data offers a reference from similar matrices or related compounds.
Experimental Protocols
1. Protocol for QuEChERS-based Extraction of Vinclozolin M2 from Adipose Tissue (Adapted from[2])
This protocol is suitable for fatty tissues and utilizes a micro-scale QuEChERS approach.
-
Sample Preparation:
-
Thaw a 200 µL aliquot of thawed adipose slurry on ice.
-
Add 260 µL of NaH₂PO₄ buffer solution (pH 5.4) and 80 µL of β-glucuronidase (2000 U).
-
Incubate at 37°C for 45 minutes.
-
-
Extraction:
-
Add 600 µL of acetonitrile containing 4% formic acid.
-
Vortex for 20 seconds.
-
Add QuEChERS salts (e.g., MgSO₄ and NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.[11]
-
-
Cleanup (Dispersive SPE):
-
Transfer the supernatant (acetonitrile layer) to a tube containing d-SPE sorbents (e.g., PSA, C18).
-
Vortex for 1 minute.
-
Centrifuge.
-
-
Analysis:
-
Collect the supernatant for LC-MS/MS analysis.
-
2. Protocol for Solvent Extraction and SPE Cleanup of Vinclozolin M2 from Tissue (General Approach based on[1][7])
This protocol provides a general workflow combining solvent extraction with solid-phase extraction for cleanup.
-
Homogenization:
-
Homogenize a known weight of tissue (e.g., 1 g) in a low pH buffer (e.g., 0.1M potassium phosphate buffer, pH 3.3).
-
-
Solvent Extraction:
-
Add acetonitrile to the homogenate (e.g., in a 1:4 tissue-to-solvent ratio).
-
Vortex or sonicate for an appropriate time to ensure thorough extraction.
-
Centrifuge to pellet the tissue debris.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C8 SPE column with methanol followed by water.[7]
-
Load the supernatant from the solvent extraction step onto the SPE column.
-
Wash the column with a weak solvent (e.g., water) to remove polar interferences.
-
Elute Vinclozolin M2 with a suitable organic solvent (e.g., acetone or acetonitrile).[7]
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for Vinclozolin M2 extraction from tissue.
References
- 1. Liquid chromatography determination of the anti-androgen vinclozolin and its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxychlor and Vinclozolin Induce Rapid Changes in Intercellular and Intracellular Signaling in Liver Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the fungicide vinclozolin in honey and bee larvae by solid-phase and solvent extraction with gas chromatography and electron-capture and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of per- and polyfluoroalkyl substances in tissue using QuEChERS extraction followed by novel enhanced matrix removal mixed-mode passthrough cleanup with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicaljournal.in [chemicaljournal.in]
- 13. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hh-ra.org [hh-ra.org]
- 15. Determination of vinclozolin metabolites in human urine by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Vinclozolin M2
Welcome to the technical support center for the synthesis of high-purity Vinclozolin (B1683831) M2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of Vinclozolin M2.
Frequently Asked Questions (FAQs)
Q1: What is Vinclozolin M2?
Vinclozolin M2, also known as N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide, is an active metabolite of the fungicide Vinclozolin.[1][2] It is an antagonist of the androgen receptor and is a subject of interest in toxicological and endocrine disruption research.[1][3][4][5]
Q2: What are the primary challenges in synthesizing high-purity Vinclozolin M2?
The synthesis of high-purity Vinclozolin M2 can be challenging due to several factors inherent to its chemical structure. These include potential side reactions during amide bond formation, difficulty in purification due to the presence of a tertiary alcohol, and the potential for degradation of the vinyl group under harsh reaction conditions.
Q3: What is a common synthetic route for Vinclozolin M2?
While Vinclozolin M2 is primarily known as a metabolite, a plausible laboratory synthesis would involve the coupling of 2-hydroxy-2-methyl-3-butenoic acid (or its activated derivative) with 3,5-dichloroaniline (B42879). This typically requires a coupling agent to facilitate the amide bond formation.
Q4: How can the purity of Vinclozolin M2 be assessed?
The purity of Vinclozolin M2 can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and the identity can be confirmed by Mass Spectrometry (MS).[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation and purity assessment.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Vinclozolin M2, based on a proposed synthetic workflow.
Proposed Synthetic Workflow for Vinclozolin M2
Caption: Proposed experimental workflow for the chemical synthesis of Vinclozolin M2.
Problem 1: Low Yield of Crude Vinclozolin M2
| Possible Cause | Suggested Solution | Expected Outcome |
| Incomplete activation of the carboxylic acid | Ensure the activating agent (e.g., thionyl chloride) is fresh and used in slight excess. Monitor the reaction by IR spectroscopy to confirm the disappearance of the carboxylic acid O-H stretch. | Increased conversion to the activated acid derivative, leading to a higher yield of the final product. |
| Side reactions of the amine | Add the 3,5-dichloroaniline solution slowly to the activated carboxylic acid at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation. | Reduced formation of byproducts and improved yield of the desired amide. |
| Hydrolysis of the activated acid | Perform the reaction under anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized hydrolysis of the activated acid, preserving it for the desired amide coupling reaction. |
| Poor nucleophilicity of 3,5-dichloroaniline | The two chlorine atoms are electron-withdrawing, reducing the nucleophilicity of the amine. A stronger, non-nucleophilic base may be required to facilitate the reaction, or a more reactive acylating agent could be used. | Improved reaction kinetics and higher conversion to the amide product. |
Problem 2: Difficulty in Purifying Vinclozolin M2
| Possible Cause | Suggested Solution | Expected Outcome |
| Co-elution of impurities during column chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) may be effective. Consider using a different stationary phase if silica (B1680970) gel is not providing adequate separation. | Improved separation of Vinclozolin M2 from structurally similar impurities. |
| Product is an oil or low-melting solid, making recrystallization difficult | Attempt recrystallization from a variety of solvent systems. If direct recrystallization fails, consider trituration with a non-polar solvent to induce crystallization or remove oily impurities. | Formation of a crystalline solid, which is typically of higher purity. |
| Presence of unreacted 3,5-dichloroaniline | Wash the crude product with a dilute acidic solution (e.g., 1M HCl) during the workup to protonate and remove the basic aniline starting material into the aqueous phase. | Removal of the starting amine, simplifying the subsequent purification steps. |
| Product degradation on silica gel | The tertiary alcohol in Vinclozolin M2 could be susceptible to elimination on acidic silica gel. Use a neutral or basic alumina (B75360) for chromatography, or deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent. | Minimized degradation of the product during purification, leading to higher recovery of pure Vinclozolin M2. |
Problem 3: Product Instability or Impurity Formation
| Possible Cause | Suggested Solution | Expected Outcome |
| Dehydration of the tertiary alcohol | Avoid high temperatures and strongly acidic conditions during workup and purification. The tertiary alcohol can undergo elimination to form an undesired alkene. | Preservation of the tertiary alcohol functional group in the final product. |
| Polymerization of the vinyl group | Store the purified product at a low temperature and protected from light. Consider adding a radical inhibitor if polymerization is suspected during the reaction or storage. | Enhanced stability and shelf-life of the high-purity Vinclozolin M2. |
| Oxidation of the product | Store the final compound under an inert atmosphere to prevent slow oxidation over time. | Long-term stability of the purified product. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization.
Protocol 1: Synthesis of Vinclozolin M2
-
Activation of 2-hydroxy-2-methyl-3-butenoic acid:
-
Dissolve 2-hydroxy-2-methyl-3-butenoic acid in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a slight molar excess of an activating agent (e.g., oxalyl chloride or thionyl chloride).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or IR).
-
Remove the solvent and excess activating agent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the activated carboxylic acid in anhydrous DCM.
-
In a separate flask, dissolve 3,5-dichloroaniline and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and slowly add the activated carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Purity Analysis by HPLC
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid).
-
Stationary Phase: C18 reverse-phase column.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Vinclozolin M2 and Androgen Receptor Signaling
Vinclozolin and its metabolites, M1 and M2, are known to act as antagonists to the androgen receptor.[3][4] This interaction can disrupt normal endocrine signaling. The diagram below illustrates the antagonistic action of Vinclozolin M2 on androgen receptor signaling.
Caption: Vinclozolin M2 competitively inhibits androgen receptor signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinclozolin | C12H9Cl2NO3 | CID 39676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and dosimetry of the antiandrogen vinclozolin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing of Vinclozolin M2 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Vinclozolin (B1683831) M2.
FAQs: Resolving Peak Tailing for Vinclozolin M2
Q1: What are the common causes of peak tailing for Vinclozolin M2 in reverse-phase HPLC?
A1: Peak tailing for Vinclozolin M2, a metabolite of the fungicide Vinclozolin, is often attributed to secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: The structure of Vinclozolin M2 contains a secondary amide and a hydroxyl group. These polar functional groups can interact with residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of Vinclozolin M2, the compound can exist in both ionized and non-ionized forms, resulting in poor peak shape.[2][4]
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, creation of active sites, or contamination, all of which can contribute to peak tailing.[4]
-
System Issues: Extra-column dead volume, improper connections, or a contaminated guard column can also lead to peak distortion.[2][5]
Q2: How does the mobile phase pH affect the peak shape of Vinclozolin M2?
-
At Low pH (e.g., pH 2-4): The ionization of residual silanol groups on the column is suppressed, minimizing secondary interactions with the analyte. Published methods have demonstrated good peak shape for Vinclozolin and its metabolites at a pH of 3.3.
-
At High pH (e.g., pH 8-10): The analyte may be in a different ionization state that is less prone to interaction with the stationary phase. A successful separation of Vinclozolin and its metabolites has also been reported using a mobile phase at pH 9.2, resulting in symmetrical peaks.
Therefore, adjusting the mobile phase pH away from the analyte's pKa is a key strategy to improve peak symmetry.[6]
Q3: What type of HPLC column is recommended for the analysis of Vinclozolin M2?
A3: A C18 column is commonly used for the analysis of Vinclozolin and its metabolites.[7] To minimize peak tailing, consider the following:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[2][8]
-
High-Purity Silica Columns: Modern columns are manufactured with high-purity silica, which has a lower concentration of acidic silanol groups.
-
Columns with Alternative Stationary Phases: For particularly challenging separations, columns with polar-embedded or phenyl stationary phases can offer different selectivity and improved peak shape for polar compounds.
Troubleshooting Guide for Vinclozolin M2 Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for Vinclozolin M2.
Step 1: Evaluate and Optimize Mobile Phase Conditions
The mobile phase is often the first and most effective parameter to adjust.
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Mobile Phases:
-
Low pH Condition: Prepare a mobile phase consisting of an acetonitrile (B52724)/water mixture with an acidic modifier. A common starting point is 0.1% formic acid or a phosphate (B84403) buffer adjusted to pH 3.3.
-
High pH Condition: Prepare a mobile phase using an acetonitrile/water mixture with a basic modifier. An example is 10 mM ammonium (B1175870) bicarbonate adjusted to pH 9.2.
-
-
Equilibration: Equilibrate the HPLC system and column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Analysis: Inject a standard solution of Vinclozolin M2 and acquire the chromatogram.
-
Evaluation: Assess the peak shape (asymmetry factor). A value close to 1.0 indicates a symmetrical peak.
-
Systematic Adjustment: If tailing persists, adjust the pH in small increments (e.g., 0.2-0.5 pH units) to find the optimal condition where peak tailing is minimized.
Step 2: Assess Column Health and Performance
A compromised column is a frequent cause of poor chromatography.
Experimental Protocol: Column Performance Check
-
Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol (B130326) for reverse-phase columns) to remove any strongly retained contaminants.
-
Test with a Standard Mixture: Inject a standard mixture of well-behaved compounds to check the column's efficiency and peak shape.
-
Replace Guard Column: If a guard column is in use, replace it with a new one.[5]
-
Column Replacement: If the above steps do not resolve the issue, the analytical column may need to be replaced.
Step 3: Investigate HPLC System Parameters
Problems with the HPLC instrument itself can contribute to peak broadening and tailing.
Experimental Protocol: System Check
-
Check for Dead Volume: Inspect all tubing and connections between the injector, column, and detector. Ensure that tubing is of the appropriate internal diameter and that all fittings are properly seated to minimize extra-column volume.
-
Injector and Detector Evaluation: Consult the instrument manual for procedures to clean and maintain the injector and detector cell.
Quantitative Data Summary
| Parameter | Recommended Condition 1 | Recommended Condition 2 | Rationale |
| Mobile Phase pH | 3.3 | 9.2 | To control the ionization of Vinclozolin M2 and minimize secondary interactions with the stationary phase.[7] |
| Buffer System | 0.05 M Monobasic Sodium Phosphate | 10 mM Ammonium Bicarbonate | To maintain a stable pH throughout the analysis. |
| Organic Modifier | Methanol:Acetonitrile (70:30) | Acetonitrile | To achieve the desired retention and separation. |
| Column Type | C18 | C18 (specifically XTerra MS C18) | Provides appropriate hydrophobicity for retention. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of Vinclozolin M2.
Caption: Troubleshooting workflow for resolving Vinclozolin M2 peak tailing.
References
- 1. Vinclozolin | C12H9Cl2NO3 | CID 39676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. Simultaneous determination of vinclozolin and detection of its degradation products in mouse plasma, serum and urine, and from rabbit bile, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. agilent.com [agilent.com]
- 7. Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Androgenic Effects of Vinclozolin M2: A Comparative Guide
This guide provides a comprehensive comparison of the anti-androgenic properties of Vinclozolin (B1683831) M2, a primary metabolite of the fungicide Vinclozolin, against other known anti-androgenic compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Vinclozolin M2's performance in relevant experimental models.
Introduction to Vinclozolin and its Metabolites
Vinclozolin, a dicarboximide fungicide, is known to exhibit anti-androgenic activity primarily through its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1] These metabolites act as antagonists to the androgen receptor (AR), thereby inhibiting the biological effects of androgens.[2][3] Perinatal exposure to Vinclozolin has been shown to disrupt male reproductive development in rats, leading to various malformations.[4][5][6] This guide focuses on Vinclozolin M2, which has been identified as a more potent AR antagonist compared to M1.[1]
Quantitative Comparison of Anti-Androgenic Potency
The following table summarizes the in vitro and in vivo anti-androgenic effects of Vinclozolin, its metabolite M2, and other reference anti-androgenic compounds. The data is compiled from various studies to provide a comparative overview of their potency.
| Compound | Assay Type | Species/Cell Line | Endpoint | Value | Reference |
| Vinclozolin | Androgen Receptor Binding | Rat Prostate Cytosol | Ki | > 700 µM | |
| Androgen-Inducible Reporter Gene Assay | Chinese Hamster Ovary (CHO) | IC50 | 0.1 µM | [7][8] | |
| Vinclozolin M1 | Androgen Receptor Binding | Rat Prostate Cytosol | Ki | 92 µM | [9] |
| Vinclozolin M2 | Androgen Receptor Binding | Rat Prostate Cytosol | Ki | 9.7 µM | [9] |
| Androgen-Inducible Reporter Gene Assay | - | Potency vs. M1 | 50-fold more potent | ||
| Androgen-Inducible Reporter Gene Assay | - | Potency vs. Hydroxyflutamide | 2-fold less potent | [1] | |
| Hydroxyflutamide | Androgen-Inducible Reporter Gene Assay | - | - | - | [1] |
| Flutamide (B1673489) | Hershberger Assay | Rat | Ventral Prostate Weight | Significant decrease at 10 & 20 mg/kg/day | [8][10] |
| Hershberger Assay | Rat | Seminal Vesicle Weight | Significant decrease at 10 & 20 mg/kg/day | [8][10] | |
| Procymidone (B1679156) | Androgen-Inducible Reporter Gene Assay | Chinese Hamster Ovary (CHO) | IC50 | 0.6 µM | [7][8] |
| Hershberger Assay | Rat | Ventral Prostate Weight | Significant decrease at ≥ 25 mg/kg/day | [8][10] | |
| Hershberger Assay | Rat | Seminal Vesicle Weight | Significant decrease at ≥ 25 mg/kg/day | [8][10] | |
| Linuron | Hershberger Assay | Rat | Ventral Prostate Weight | Significant decrease at 50 & 100 mg/kg/day | [10] |
| Hershberger Assay | Rat | Seminal Vesicle Weight | Significant decrease at 50 & 100 mg/kg/day | [10] | |
| p,p'-DDE | Hershberger Assay | Rat | Ventral Prostate Weight | Significant decrease at 100 mg/kg/day | [10] |
| Hershberger Assay | Rat | Seminal Vesicle Weight | Significant decrease at 50 & 100 mg/kg/day | [10] |
Experimental Protocols
Detailed methodologies for key experiments used to validate anti-androgenic effects are provided below.
Androgen Receptor Competitive Binding Assay
This in vitro assay assesses the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
[³H]-R1881 (methyltrienolone) as the radioligand
-
Test compounds (e.g., Vinclozolin M2) and unlabeled R1881 (for standard curve)
-
Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled R1881 in a suitable solvent (e.g., ethanol). Prepare the radioligand solution in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, add the assay buffer, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or unlabeled R1881.
-
Incubation: Add the rat prostate cytosol to each tube, vortex gently, and incubate at 4°C overnight to reach binding equilibrium.
-
Separation of Bound and Unbound Ligand: Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent mixing.
-
Washing: Centrifuge the tubes to pellet the HAP, aspirate the supernatant, and wash the pellet with cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation cocktail to each tube containing the HAP pellet and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-R1881 against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Androgen-Inducible Reporter Gene Assay
This cell-based assay measures the ability of a test compound to inhibit androgen-induced gene expression.
Materials:
-
A mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or a human prostate cell line) stably or transiently transfected with:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).
-
-
A known androgen agonist (e.g., dihydrotestosterone (B1667394) (DHT) or R1881).
-
Test compounds (e.g., Vinclozolin M2).
-
Cell culture medium and reagents.
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the transfected cells in a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a fixed concentration of the androgen agonist in the presence of varying concentrations of the test compound. Include appropriate controls (agonist alone, vehicle alone).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Plot the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the androgen signaling pathway and a typical experimental workflow for an androgen receptor competitive binding assay.
Caption: Androgen signaling pathway and the antagonistic action of Vinclozolin M2.
Caption: Workflow for an Androgen Receptor Competitive Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Peripubertal exposure to the antiandrogenic fungicide, vinclozolin, delays puberty, inhibits the development of androgen-dependent tissues, and alters androgen receptor function in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative anti-androgenic actions of vinclozolin and flutamide on transgenerational adult onset disease and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Environmental antiandrogens: low doses of the fungicide vinclozolin alter sexual differentiation of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The combined effects of vinclozolin and procymidone do not deviate from expected additivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Comparison of anti-androgenic activity of flutamide, vinclozolin, procymidone, linuron, and p, p'-DDE in rodent 10-day Hershberger assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinclozolin's Metabolite M2 Exhibits Significantly Higher Anti-Androgenic Potency
A comprehensive analysis of experimental data reveals that Vinclozolin (B1683831) M2, a primary metabolite of the fungicide Vinclozolin, is a substantially more potent antagonist of the androgen receptor (AR) than its parent compound. This heightened activity is central to the endocrine-disrupting effects associated with Vinclozolin exposure.
Vinclozolin itself demonstrates weak affinity for the androgen receptor, but it is metabolized in vivo to more active compounds, including M1 and M2.[1][2] Of these, M2 has been consistently identified as the more potent anti-androgen.[1][3] Experimental data from competitive binding assays and reporter gene assays quantitatively confirm this disparity in potency.
Quantitative Comparison of Androgen Receptor Binding Affinity
The potency of a compound as a receptor antagonist is often quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value indicates a higher binding affinity and, consequently, greater potency.
| Compound | Inhibition Constant (Ki) for Androgen Receptor | Relative Potency |
| Vinclozolin | > 700 µM[1] | Weak |
| Vinclozolin M2 | 9.7 µM[1] | ~72-fold higher than Vinclozolin |
As the data indicates, the metabolite M2 has a dramatically lower Ki value, signifying a much stronger interaction with the androgen receptor compared to the parent Vinclozolin. One study further highlights that M2 is a 50-fold more potent inhibitor of androgen-induced transactivation than the M1 metabolite and only 2-fold less potent than the well-known anti-androgen, hydroxyflutamide (B1664084).[3][4]
Experimental Protocols
The determination of the anti-androgenic potency of Vinclozolin and its metabolites relies on established in vitro assays. The following are detailed methodologies for two key experiments.
Androgen Receptor (AR) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Receptor Source: Cytosol containing the androgen receptor is typically isolated from the prostate tissue of rats.[5] Alternatively, recombinant human androgen receptor (AR) can be used.[3][6]
-
Ligand: A radiolabeled androgen, such as [3H]-R1881 (a synthetic androgen), is used as the high-affinity ligand.
-
Procedure:
-
A constant concentration of the AR and the radiolabeled ligand are incubated together.
-
Increasing concentrations of the test compounds (Vinclozolin and M2) are added to compete for binding to the AR.
-
The mixture is incubated to reach equilibrium.
-
Unbound ligand is separated from the receptor-bound ligand.
-
The amount of radioactivity bound to the receptor is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Reporter Gene Assay for Anti-Androgenic Activity
This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen.
-
Cell Line: A mammalian cell line that expresses the androgen receptor is used.[7][8] These cells are transiently or stably transfected with a reporter gene construct.
-
Reporter Construct: The construct contains an androgen-responsive element (ARE) linked to a reporter gene, such as luciferase.[7][8][9]
-
Procedure:
-
The cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) to induce the expression of the reporter gene.[7]
-
Concurrently, the cells are treated with various concentrations of the test compounds (Vinclozolin and M2).
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
-
Data Analysis: The ability of the test compounds to reduce the androgen-induced reporter gene activity is quantified. A dose-response curve is generated to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the maximal androgen-induced response.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved in comparing the potencies of Vinclozolin and M2, as well as their mechanism of action, the following diagrams are provided.
References
- 1. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicogenomics of Vinclozolin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicogenomic effects of the fungicide Vinclozolin (B1683831) and its primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). The information presented herein is based on a review of experimental data from in vivo and in vitro studies.
Executive Summary
Vinclozolin, a dicarboximide fungicide, is an endocrine-disrupting chemical that exerts its toxicity primarily through its metabolites, M1 and M2.[1] These metabolites are more potent antagonists of the androgen receptor (AR) than the parent compound.[2][3] This antagonism disrupts normal androgen signaling, leading to a cascade of altered gene expression and subsequent adverse effects on reproductive development and other physiological processes.[4][5] While direct comparative toxicogenomic data for Vinclozolin and its metabolites from a single study is limited, this guide synthesizes available data to provide a comparative overview of their potencies and known effects on gene expression.
Data Presentation
Table 1: Comparative Androgen Receptor Binding Affinity
This table summarizes the quantitative data on the binding affinity of Vinclozolin and its metabolites to the androgen receptor. The inhibition constant (Ki) represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled androgen to the receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Androgen Receptor Binding Affinity (Ki) | Relative Potency |
| Vinclozolin | > 700 µM[2][3] | Weak |
| Metabolite M1 | 92 µM[2][3] | Moderate |
| Metabolite M2 | 9.7 µM[2][3] | High |
Data from competitive binding assays using rat prostate androgen receptor.[2][3]
Metabolite M2 is approximately 9.5 times more potent than M1 and over 72 times more potent than Vinclozolin in binding to the androgen receptor.[2][3] Furthermore, M2's inhibitory potency is comparable to the well-known antiandrogen, hydroxyflutamide, being only 2-fold less potent. M2 is considered a 50-fold more potent inhibitor of androgen-induced transactivation than M1.
Table 2: Overview of Toxicogenomic Effects and Other Receptor Interactions
This table provides a summary of the known toxicogenomic effects of Vinclozolin and the broader receptor interaction profile of the parent compound and its metabolites.
| Feature | Vinclozolin | Metabolite M1 | Metabolite M2 |
| Primary Mechanism | Androgen Receptor Antagonist (weak)[2][3] | Androgen Receptor Antagonist (moderate)[2][3] | Androgen Receptor Antagonist (potent)[2][3] |
| Prostate Transcriptome Alterations | Alters expression of 954 genes in the F3 generation ventral prostate, affecting pathways like calcium and WNT signaling.[6] | Implicated as the active agent for Vinclozolin's effects. | Implicated as the primary active agent for Vinclozolin's effects. |
| Testis Transcriptome Alterations | Alters expression of 576 genes during embryonic development, impacting transcription, signaling, and cytoskeletal pathways. | Implicated as the active agent for Vinclozolin's effects. | Implicated as the active agent for Vinclozolin's effects. |
| Transgenerational Epigenetic Effects | Induces altered DNA methylation in sperm, leading to transgenerational disease phenotypes.[1] | Believed to be a causative agent of Vinclozolin's epigenetic effects. | Believed to be a causative agent of Vinclozolin's epigenetic effects. |
| Other Steroid Receptor Interactions | MR and PR antagonist.[7] ERα and ERβ agonist.[7] | ERα and ERβ agonist.[7] | PR, GR, and MR antagonist (MR>>PR>GR).[7] Partial AR agonist.[7] ERα and ERβ agonist.[7] |
MR: Mineralocorticoid Receptor, PR: Progesterone Receptor, GR: Glucocorticoid Receptor, ER: Estrogen Receptor.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol provides a general methodology for assessing the binding affinity of compounds to the androgen receptor, as cited in the summarized data.
-
Preparation of Cytosol: Ventral prostates from adult male rats are homogenized in a buffer solution to isolate the cytosol, which contains the androgen receptor.
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]R1881) is incubated with the prostate cytosol in the presence of varying concentrations of the test compound (Vinclozolin, M1, or M2).
-
Separation of Bound and Unbound Ligand: After incubation, the mixture is treated to separate the receptor-bound radiolabeled androgen from the unbound form. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Microarray Analysis of Ventral Prostate Gene Expression
This protocol outlines the general steps for analyzing gene expression changes in the rat ventral prostate following Vinclozolin exposure, as described in the cited literature.[6]
-
Animal Treatment: Adult male rats are treated with Vinclozolin (e.g., by gavage) for a specified period. A control group receives the vehicle only.
-
Tissue Collection and RNA Extraction: At the end of the treatment period, the ventral prostates are collected, and total RNA is extracted using a standard method (e.g., TRIzol reagent).
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Microarray Hybridization: The labeled cRNA is hybridized to a rat genome microarray chip (e.g., Affymetrix Rat Genome 230 2.0 Array).
-
Scanning and Data Acquisition: The microarray chips are scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify genes that are differentially expressed between the Vinclozolin-treated and control groups. This often involves setting a fold-change and p-value threshold to determine significance.
-
Pathway and Functional Analysis: The list of differentially expressed genes is then used for bioinformatics analysis to identify enriched biological pathways and molecular functions.
Mandatory Visualization
Androgen Receptor Signaling Pathway Disruption by Vinclozolin and its Metabolites
Caption: Disruption of androgen receptor signaling by Vinclozolin's metabolites.
Experimental Workflow for Comparative Toxicogenomic Analysis
Caption: Workflow for toxicogenomic analysis of Vinclozolin and its metabolites.
Logical Relationship of Vinclozolin's Toxicity
References
- 1. Epigenetic Transgenerational Actions of Vinclozolin on Promoter Regions of the Sperm Epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular interactions of vinclozolin metabolites with human estrogen receptors 1GWR-α and 1QKM and androgen receptor 2AM9-β: Implication for endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinclozolin and p,p'-DDE alter androgen-dependent gene expression: in vivo confirmation of an androgen receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transgenerational Effects of the Endocrine Disruptor Vinclozolin on the Prostate Transcriptome and Adult Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid receptor profiling of vinclozolin and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel Analytical Method for Vinclozolin M2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating a new analytical method for the determination of Vinclozolin (B1683831) M2, a significant metabolite of the fungicide Vinclozolin. Vinclozolin and its metabolites, M1 and M2, are known for their anti-androgenic properties, primarily through competitive binding to the androgen receptor.[1][2][3][4] Accurate and precise quantification of Vinclozolin M2 is crucial for toxicological studies and risk assessment.
This document outlines the key performance parameters for method validation, presents a comparison with an established High-Performance Liquid Chromatography (HPLC) method, and provides detailed experimental protocols.
Comparative Analysis of Analytical Methods
A new analytical method's performance should be rigorously compared against established methods. The following table summarizes the validation parameters for a typical HPLC-UV method used for Vinclozolin analysis, which can serve as a benchmark for a new method targeting Vinclozolin M2.
| Performance Parameter | Established HPLC-UV Method for Vinclozolin[5] | New Analytical Method for Vinclozolin M2 |
| Specificity/Selectivity | The method is selective for Vinclozolin. | [Insert data for the new method] |
| Linearity Range | 25 ppm to 75 ppm | [Insert data for the new method] |
| Correlation Coefficient (r²) | > 0.99 | [Insert data for the new method] |
| Precision (%RSD) | System Precision: < 2.0% Method Precision: 0.28 - 0.99% | [Insert data for the new method] |
| Accuracy (% Recovery) | 99.56% - 100.97% | [Insert data for the new method] |
| Robustness | %RSD at different flow rates (0.8 & 1.2 mL/min): 0.72 & 0.38 %RSD at different mobile phase compositions: 0.23 & 0.56 | [Insert data for the new method] |
| Solution Stability | Stable up to 48 hours at room temperature. | [Insert data for the new method] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of analytical methods.
Established HPLC Method for Vinclozolin and its Metabolites
This protocol is based on a method developed for the analysis of Vinclozolin and its metabolites in rat serum.[6][7]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : C18 column.
-
Mobile Phase : A gradient program with 60-75% methanol:acetonitrile (B52724) (70:30) and 0.05 M monobasic sodium phosphate (B84403) buffer (pH 3.3).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 212 nm.
-
Sample Preparation :
-
Dilute serum samples (1:4) with 0.1 M potassium phosphate buffer (pH 3.3) to minimize hydrolysis of the analytes.
-
Add acetonitrile for protein precipitation.
-
Centrifuge and collect the supernatant for injection.
-
Recoveries for Vinclozolin and its metabolites M1 and M2 using this method ranged from 85% to 105%.[6]
Validation Protocol for a New Analytical Method
The validation of a new analytical method for Vinclozolin M2 should adhere to international guidelines such as those from the International Council for Harmonisation (ICH).[5]
-
Specificity/Selectivity : Analyze blank matrix samples to ensure no interference at the retention time of Vinclozolin M2 and the internal standard.
-
Linearity : Prepare a series of calibration standards of Vinclozolin M2 in the appropriate matrix and inject them. Plot the peak area response against the concentration and determine the linearity and correlation coefficient. A typical range for Vinclozolin is 50% to 150% of the working concentration.[5]
-
Precision :
-
System Precision : Perform at least six replicate injections of a standard solution and calculate the relative standard deviation (%RSD) of the peak areas. The acceptance criterion is typically an RSD of ≤ 2.0%.[5]
-
Method Precision : Analyze a minimum of six independent preparations of the sample at the target concentration and calculate the %RSD.
-
-
Accuracy : Perform recovery studies by spiking the matrix with known concentrations of Vinclozolin M2 at different levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Robustness : Intentionally vary critical method parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability during normal use.
-
Stability : Evaluate the stability of Vinclozolin M2 in the analytical solution under different storage conditions (e.g., room temperature, refrigerated) over a specific period (e.g., 24, 48 hours).
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is crucial for implementing the validation protocol.
Caption: Workflow for the validation of a new analytical method.
Signaling Pathway of Vinclozolin's Anti-Androgenic Action
Vinclozolin and its metabolites M1 and M2 exert their anti-androgenic effects by competitively inhibiting the binding of androgens to the androgen receptor (AR). This disruption of androgen signaling is a key consideration in toxicological assessments.
Caption: Mechanism of Vinclozolin's anti-androgenic activity.
References
- 1. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vinclozolin-M-2-, 10MG | Labscoop [labscoop.com]
- 5. chemicaljournal.in [chemicaljournal.in]
- 6. Liquid chromatography determination of the anti-androgen vinclozolin and its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Vinclozolin M2: A Comparative Analysis of In Vitro and In Vivo Anti-Androgenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo data for Vinclozolin M2 (V-M2), a primary and potent anti-androgenic metabolite of the fungicide Vinclozolin. The following sections present quantitative data in structured tables, detail the experimental protocols used to generate this data, and provide visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Comparison
The anti-androgenic activity of Vinclozolin M2 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Anti-Androgenic Activity of Vinclozolin M2
| Parameter | Species | Assay System | Value | Reference |
| Androgen Receptor (AR) Binding Affinity (Ki) | Rat | Prostate Cytosol Competitive Binding | 9.7 µM | [1] |
| Androgen Receptor (AR) Binding Affinity (Ki) | Rat | Prostate Cytosol Competitive Binding | 9.7 µM | [2] |
| Androgen Receptor Antagonism (IC50) | Human | MCF-7 cells (reporter assay) | 0.17 nM | [3] |
| Androgen-Induced Transactivation Inhibition | Human | Recombinant AR | 50-fold more potent than M1, 2-fold less than hydroxyflutamide | [4][5] |
Table 2: In Vivo Anti-Androgenic Effects of Vinclozolin (Metabolized to M2)
| Endpoint | Species | Dosing Regimen | Effect | Reference |
| Reproductive Organ Weight | Rat | 10 mg/kg/day Vinclozolin | Reduced ventral prostate weight | [6] |
| Reproductive Organ Weight | Rat | 100 mg/kg/day Vinclozolin (perinatal) | Atrophic seminal vesicles and ventral prostate | [1] |
| Hormone Levels | Rat | 100 mg/kg/day Vinclozolin | Increased Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) | [6] |
| Sexual Differentiation | Rat | 100 mg/kg/day Vinclozolin (perinatal) | Hypospadias, cleft phallus, ectopic testes, vaginal pouch | [1] |
| Puberty Onset | Rat | 30 and 100 mg/kg/day Vinclozolin (peripubertal) | Delayed pubertal maturation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are composite protocols for key assays used to evaluate the anti-androgenic properties of Vinclozolin M2, based on established methodologies.
Androgen Receptor (AR) Competitive Binding Assay (In Vitro)
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (Vinclozolin M2)
-
Unlabeled R1881 (for determining non-specific binding)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat ventral prostate cytosol from castrated rats.
-
In duplicate tubes, incubate a fixed concentration of [³H]-R1881 with varying concentrations of the test compound (Vinclozolin M2) and the prostate cytosol.
-
Include control tubes for total binding (only [³H]-R1881 and cytosol) and non-specific binding ([³H]-R1881, cytosol, and a high concentration of unlabeled R1881).
-
Incubate the mixture overnight at 4°C to reach equilibrium.
-
Separate the bound from unbound radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Add scintillation cocktail to the bound fraction.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibition constant) by non-linear regression analysis.
Androgen-Responsive Reporter Gene Assay (In Vitro)
This assay measures the ability of a compound to inhibit androgen-induced gene expression.
Materials:
-
A mammalian cell line stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).
-
Cell culture medium and supplements.
-
Dihydrotestosterone (DHT) or another androgen agonist.
-
Test compound (Vinclozolin M2).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate the transfected cells in a multi-well plate and allow them to attach.
-
Expose the cells to a fixed concentration of the androgen agonist (e.g., DHT) in the presence of increasing concentrations of the test compound (Vinclozolin M2).
-
Include control wells with vehicle only, androgen agonist only, and test compound only.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of androgen-induced reporter gene activity for each concentration of the test compound and determine the IC50 value.
Hershberger Assay (In Vivo)
The Hershberger assay is a short-term in vivo screening test for androgenic and anti-androgenic substances in castrated male rats.
Animals:
-
Peripubertal male rats, castrated at a specific age (e.g., 42 days old).
Procedure:
-
Allow the animals to recover from castration for a set period (e.g., 7 days).
-
Divide the animals into treatment groups:
-
Vehicle control (e.g., corn oil).
-
Testosterone propionate (B1217596) (TP) alone (positive control for androgenic effects).
-
TP plus a known anti-androgen like Flutamide (positive control for anti-androgenic effects).
-
TP plus various doses of the test substance (e.g., Vinclozolin, which is metabolized to M2).
-
-
Administer the respective treatments daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Record body weights daily.
-
On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Record the fresh (wet) weight of each tissue.
-
A statistically significant decrease in the weights of two or more of these tissues in the test substance groups compared to the TP-only group indicates anti-androgenic activity.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is essential for a clear understanding of the data.
Caption: Androgen Receptor Signaling and Inhibition by Vinclozolin M2.
References
- 1. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of organ weights for rodent and non-rodent toxicity studies: a review of regulatory guidelines and a survey of current practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. pharmatest.com [pharmatest.com]
- 6. epa.gov [epa.gov]
- 7. oecd.org [oecd.org]
Vinclozolin Metabolites M1 and M2: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Vinclozolin (B1683831) metabolites M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). The fungicide Vinclozolin undergoes metabolic transformation in vivo to these active metabolites, which are primarily responsible for its endocrine-disrupting effects. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathways to facilitate a comprehensive understanding of their distinct and overlapping biological functions.
Quantitative Comparison of Biological Activity
The primary mechanism of action for Vinclozolin metabolites M1 and M2 is the competitive antagonism of the androgen receptor (AR). However, their potency and receptor interaction profiles exhibit significant differences. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | Vinclozolin | Metabolite M1 | Metabolite M2 | Reference |
| Androgen Receptor (AR) Binding Affinity (Ki) | > 700 µM | 92 µM | 9.7 µM | [1] |
| AR Transcriptional Activation Inhibition | Weak | - | 50-fold more potent than M1 | [2][3] |
| Androgen Receptor (AR) Agonist Activity | No | No | Partial agonist at high concentrations | [4] |
| Progesterone Receptor (PR) Antagonist Activity | Yes | No | Yes (>GR) | [4] |
| Glucocorticoid Receptor (GR) Antagonist Activity | No | No | Yes | [4] |
| Mineralocorticoid Receptor (MR) Antagonist Activity | Yes | No | Yes (>>PR) | [4] |
| Estrogen Receptor (ERα and ERβ) Agonist Activity | Yes | Yes | Yes | [4] |
Core Mechanism of Action: Androgen Receptor Antagonism
Both M1 and M2 function as competitive antagonists of the androgen receptor.[1][5] This interaction is central to the antiandrogenic effects observed following Vinclozolin exposure. The parent compound, Vinclozolin, demonstrates only weak affinity for the androgen receptor.[1] However, its metabolites, M1 and particularly the more potent M2, effectively compete with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR.[1][2][3] This competitive inhibition prevents the conformational changes in the AR necessary for its activation, subsequent translocation to the nucleus, and binding to androgen response elements (AREs) on DNA.[2][3] The ultimate consequence is the inhibition of androgen-dependent gene transcription, leading to the disruption of normal male reproductive development and function.[1][5]
At high concentrations and in the absence of a natural androgen, M2 has been observed to exhibit partial agonist activity, promoting the binding of the androgen receptor to DNA and initiating transcription.[2][3][4] This dual antagonist-agonist activity highlights the complex interaction of M2 with the androgen receptor.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the biological activities of Vinclozolin metabolites M1 and M2.
Androgen Receptor Competitive Binding Assay
This assay is employed to determine the binding affinity (Ki) of M1 and M2 to the androgen receptor.
Objective: To quantify the ability of Vinclozolin metabolites to displace a radiolabeled androgen from the androgen receptor.
Methodology:
-
Receptor Source: A source of androgen receptor is prepared, typically from cytosolic extracts of tissues rich in AR, such as the rat ventral prostate, or from cells engineered to overexpress the human androgen receptor (e.g., COS or Sf9 cells).
-
Radioligand: A radiolabeled synthetic androgen with high affinity for the AR, such as [³H]-R1881 (methyltrienolone), is used.
-
Incubation: A constant concentration of the radiolabeled androgen is incubated with the androgen receptor preparation in the presence of increasing concentrations of the unlabeled competitor (Vinclozolin, M1, or M2).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by techniques such as hydroxylapatite precipitation or filtration through glass fiber filters.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Androgen-Dependent Transcriptional Activation Assay
This assay is utilized to assess the functional consequence of M1 and M2 binding to the androgen receptor, specifically their ability to inhibit androgen-induced gene expression.
Objective: To measure the extent to which Vinclozolin metabolites inhibit the transcriptional activity of the androgen receptor in a cellular context.
Methodology:
-
Cell Line: A suitable mammalian cell line that does not endogenously express the androgen receptor (e.g., CV-1 or HeLa cells) is used.
-
Transfection: The cells are transiently co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the human androgen receptor.
-
A reporter plasmid containing a luciferase or β-galactosidase reporter gene under the control of a promoter with multiple androgen response elements (AREs), such as the mouse mammary tumor virus (MMTV) promoter.
-
-
Treatment: The transfected cells are then treated with a known androgen (e.g., dihydrotestosterone - DHT) to induce reporter gene expression. Concurrently, cells are co-treated with increasing concentrations of the test compounds (Vinclozolin, M1, or M2).
-
Lysis and Assay: After a suitable incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured.
-
Data Analysis: The ability of M1 and M2 to inhibit androgen-induced reporter gene activity is quantified. The results are often expressed as the concentration of the compound that causes a 50% inhibition of the maximal androgen-induced response (IC50).
Visualizations
Androgen Receptor Signaling Pathway and Interference by Vinclozolin Metabolites
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of interference by Vinclozolin metabolites M1 and M2.
Caption: Androgen Receptor Signaling and M1/M2 Inhibition.
Experimental Workflow for Androgen Receptor Competitive Binding Assay
The following diagram outlines the key steps in the experimental workflow for determining the androgen receptor binding affinity of Vinclozolin metabolites.
Caption: AR Competitive Binding Assay Workflow.
References
- 1. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steroid receptor profiling of vinclozolin and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Assays for Vinclozolin Metabolite M2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods used for the quantification of Vinclozolin (B1683831) metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). While a formal inter-laboratory validation study for Vinclozolin M2 assays with publicly available comparative data is not readily found in the scientific literature, this document synthesizes validation parameters from single-laboratory studies to offer a comparative perspective on assay performance. The data presented here is crucial for researchers in toxicology, environmental science, and drug development who are studying the effects of Vinclozolin and its bioactive metabolites.
Comparison of Analytical Method Performance
The following table summarizes the quantitative performance characteristics of an analytical method for the determination of Vinclozolin and its metabolites, including M2, as reported in a single-laboratory validation study. This data can serve as a benchmark for laboratories developing or implementing their own assays.
| Performance Characteristic | Method | Matrix | Analyte | Result | Reference |
| Recovery | HPLC | Rat Serum | Vinclozolin | 85% - 105% | [1] |
| Metabolite M1 | 85% - 105% | [1] | |||
| Metabolite M2 | 85% - 105% | [1] | |||
| Linearity | HPLC-UV/PDA | Fungicide Formulation | Vinclozolin | 50% to 150% of working concentration (25 ppm to 75 ppm) | [2] |
| Precision | HPLC-UV/PDA | Fungicide Formulation | Vinclozolin | %RSD < 2.0% (Intermediate Precision) | [2] |
Note: The linearity and precision data are for the parent compound Vinclozolin, as specific data for M2 was not available in the reviewed literature. These values, however, provide an indication of the performance of the chromatographic method.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are the experimental protocols for the key experiments cited in this guide.
Analysis of Vinclozolin and its Metabolites in Rat Serum by HPLC[1]
This method was developed for the simultaneous analysis of Vinclozolin and its metabolites M1, M2, and M3 in rat serum.
-
Sample Preparation:
-
Rat serum samples were spiked with Vinclozolin and its metabolites.
-
Samples were diluted (1:4) with 0.1M monobasic potassium phosphate (B84403) buffer (pH 3.3) to minimize hydrolysis of the analytes.
-
Acetonitrile was added to precipitate proteins.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient program with a mobile phase consisting of 60-75% methanol:acetonitrile (70:30) and 0.05 M monobasic sodium phosphate buffer (pH 3.3).
-
Flow Rate: 1 ml/min.
-
Detection: UV detector at 212 nm.
-
Quantitative Assessment of Vinclozolin by HPLC-UV/PDA[2]
This method was developed and validated for the quantitative estimation of Vinclozolin in a fungicide formulation.
-
Chromatographic Conditions:
-
Instrument: HPLC-Waters-Alliance 510 system with a UV/PDA detector.
-
Column: Newcrom R1 (100mm x 3.2mm x 3µ).
-
Mobile Phase: Methanol, Phosphoric Acid, and water in a ratio of 55:45:0.1 (v/v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: 220 nm.
-
Injection Volume: 20 µl.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assay validation and the biological context of Vinclozolin M2, the following diagrams are provided.
Caption: Generalized workflow for an inter-laboratory validation study.
Caption: Metabolic activation of Vinclozolin and its anti-androgenic signaling pathway.
Conclusion
The validation of analytical methods for Vinclozolin M2 is critical for accurately assessing exposure and risk. While this guide highlights key performance data from single-laboratory studies, it also underscores the need for a comprehensive inter-laboratory validation study to establish the reproducibility and robustness of M2 assays across different laboratories. Such a study would be invaluable for standardizing methodologies and ensuring the reliability of data in regulatory submissions and scientific research. The provided protocols and diagrams serve as a valuable resource for laboratories working with this important environmental toxicant and its metabolites.
References
A Comparative Analysis of the Endocrine-Disrupting Effects of Vinclozolin M2 and p,p'-DDE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endocrine-disrupting properties of two prominent antiandrogenic compounds: Vinclozolin (B1683831) metabolite M2 and p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), the persistent metabolite of the insecticide DDT. Both compounds are recognized for their ability to interfere with the male endocrine system, primarily by acting as antagonists to the androgen receptor (AR). This document synthesizes experimental data to compare their potency, mechanisms of action, and in vivo effects, supported by detailed experimental protocols and visual diagrams of key pathways and workflows.
Mechanism of Action: Competitive Androgen Receptor Antagonism
Both Vinclozolin M2 and p,p'-DDE exert their primary endocrine-disrupting effects by competitively binding to the ligand-binding domain of the androgen receptor.[1][2] This binding prevents native androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from activating the receptor. The unactivated receptor complex fails to translocate to the nucleus and initiate the transcription of androgen-dependent genes, which are crucial for the normal development and function of the male reproductive tract.[3][4] Consequently, exposure to these compounds can lead to a range of antiandrogenic effects, from altered gene expression to gross morphological abnormalities.[2][5][6]
While the primary mechanism is AR antagonism, some studies suggest p,p'-DDE may also inhibit the enzyme 5α-reductase at high concentrations, which would further reduce the levels of the potent androgen DHT.[7] Vinclozolin's metabolite, M2, has also been shown to interact with other steroid receptors, including the progesterone, glucocorticoid, and mineralocorticoid receptors, suggesting a broader potential for endocrine disruption.[8]
Caption: Androgen receptor signaling pathway disruption by Vinclozolin M2 and p,p'-DDE.
Quantitative Comparison of Antiandrogenic Potency
The following tables summarize key quantitative metrics for Vinclozolin M2 and p,p'-DDE, derived from in vitro and in vivo studies. These values provide a basis for comparing their relative potency as androgen receptor antagonists. Based on the available data, p,p'-DDE demonstrates a higher binding affinity (lower Kᵢ) for the androgen receptor compared to Vinclozolin M2.
Table 1: In Vitro Androgen Receptor (AR) Binding Affinity
| Compound | Receptor Source | Assay Type | Kᵢ (µM) | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|---|
| Vinclozolin M2 | Rat Prostate | Competitive Binding | 9.7 | Not Reported | [6] |
| p,p'-DDE | Not Specified | Competitive Binding | 3.5 | 5.0 | Not Reported |
Table 2: In Vivo Antiandrogenic Effects in Rats
| Compound | Dosing Regimen | Observed Effects | Reference(s) |
|---|---|---|---|
| Vinclozolin | 200 mg/kg/day (gavage, 4 days) | Decreased seminal vesicle and prostate weight; altered androgen-dependent gene expression. | [2] |
| p,p'-DDE | 200 mg/kg/day (gavage, 4 days) | Decreased seminal vesicle and prostate weight; altered androgen-dependent gene expression. | [2] |
| Vinclozolin | 100 mg/kg/day (perinatal) | Hypospadias, cleft phallus, ectopic testes, atrophic accessory sex glands. | [6] |
| p,p'-DDE | 100 mg/kg/day (gestational) | Reduced anogenital distance, delayed puberty. | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of standard protocols used to assess the endocrine-disrupting effects of compounds like Vinclozolin M2 and p,p'-DDE.
Androgen Receptor Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for the androgen receptor.
-
Materials:
-
AR Source: Cytosol prepared from the ventral prostate of castrated rats.[9]
-
Radioligand: A high-affinity synthetic androgen, such as [³H]-R1881.[10]
-
Test Compounds: Vinclozolin M2, p,p'-DDE.
-
Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[9]
-
Separation Matrix: Hydroxylapatite (HAP) slurry or charcoal adsorption.[11]
-
Scintillation Cocktail and Scintillation Counter .
-
-
Procedure:
-
Preparation: Prepare rat prostate cytosol containing the AR. Prepare serial dilutions of the unlabeled test compound and a reference androgen (e.g., R1881) for the standard curve.[9]
-
Incubation: In assay tubes, combine the AR-containing cytosol, a fixed concentration of the [³H]-R1881 radioligand, and varying concentrations of the test compound or unlabeled R1881. Incubate overnight at 4°C to reach binding equilibrium.[11]
-
Separation: Add an HAP slurry or charcoal suspension to each tube to separate receptor-bound from free radioligand. The receptor-ligand complex binds to the HAP or remains in the supernatant with charcoal. Centrifuge to pellet the HAP or charcoal.[11]
-
Quantification: Aspirate the supernatant. Add scintillation cocktail to the pellet and measure the radioactivity using a liquid scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC₅₀ (concentration that inhibits 50% of specific binding) is determined from the resulting dose-response curve. The Kᵢ is then calculated using the Cheng-Prusoff equation.[11]
-
Caption: Experimental workflow for the Androgen Receptor Competitive Binding Assay.
Androgen-Dependent Transcriptional Activation Reporter Gene Assay
This cell-based assay measures the ability of a compound to induce or inhibit the transcriptional activity of the AR.
-
Objective: To determine if a test compound acts as an AR agonist or antagonist by measuring its effect on the expression of a reporter gene.
-
Materials:
-
Cell Line: A mammalian cell line (e.g., COS-1, VCaP, or HEK293) that can be transfected.[1]
-
Expression Vector: A plasmid containing the human or rat AR gene.
-
Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase or GFP) downstream of a promoter with multiple androgen response elements (AREs).[3]
-
Transfection Reagent.
-
Test Compounds and a reference androgen (e.g., DHT).
-
Luciferase Assay System and a Luminometer .
-
-
Procedure:
-
Transfection: Co-transfect the chosen cell line with the AR expression vector and the ARE-reporter vector. Alternatively, use a stable cell line expressing these components.[3]
-
Treatment: After allowing for protein expression, treat the cells with the test compound alone (to test for agonist activity) or in combination with a known AR agonist like DHT (to test for antagonist activity).[3]
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.
-
Quantification: Add the appropriate substrate (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (light output) using a luminometer.[3]
-
Data Analysis: Normalize reporter activity to a control (e.g., a co-transfected Renilla luciferase vector or total protein concentration). Compare the signal from treated cells to vehicle controls. A decrease in the DHT-induced signal indicates antagonism.
-
In Vivo Hershberger Bioassay
This standardized in vivo assay is used to identify substances with androgenic or antiandrogenic activity in a mammalian model.
-
Objective: To assess the potential of a chemical to affect androgen-dependent tissue weights in a castrated male rat model.
-
Animal Model: Peripubertal, castrated male rats.[7]
-
Procedure:
-
Acclimation and Castration: Animals are acclimated, and then surgically castrated to remove the endogenous source of androgens.
-
Dosing: After a post-surgery recovery period, animals are treated for 10 consecutive days.[7]
-
Antagonist Assay: Animals are co-administered a reference androgen (e.g., testosterone propionate) and the test compound (e.g., Vinclozolin, p,p'-DDE) via oral gavage or subcutaneous injection.[7]
-
Agonist Assay: Animals are administered the test compound alone.
-
-
Necropsy: On the day after the final dose, animals are euthanized, and key androgen-dependent tissues are dissected and weighed.
-
Endpoints: The primary endpoints are the weights of five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle complex, Cowper's glands, and the glans penis.[5][7]
-
Data Analysis: The tissue weights from the test group are statistically compared to those of the control group (vehicle + testosterone propionate). A significant decrease in tissue weight indicates antiandrogenic activity.
-
Caption: Simplified workflow of the in vivo Hershberger Bioassay for antiandrogens.
References
- 1. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinclozolin and p,p'-DDE alter androgen-dependent gene expression: in vivo confirmation of an androgen receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Vinclozolin M2-2204: A Guide to Safe Laboratory Practices
The proper disposal of Vinclozolin M2-2204, a metabolite of the fungicide Vinclozolin, requires careful consideration due to conflicting safety classifications and the hazardous nature of its parent compound. While some safety data sheets (SDS) for Vinclozolin M2-2204 do not classify it as a hazardous substance under the Globally Harmonized System (GHS), its parent compound, Vinclozolin, is recognized as a possible human carcinogen and an endocrine disruptor with known reproductive and aquatic toxicity.[1][2][3][4] Given this context and the potential for long-lasting harmful effects to aquatic life noted in some sources for M2, a cautious approach treating Vinclozolin M2-2204 as hazardous chemical waste is the recommended procedure for laboratory settings.
Laboratories must adhere to federal and local regulations for hazardous waste management, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the disposal of chemical waste.[5][6] These regulations prohibit the disposal of such chemicals in regular trash or down the sewer system.[5]
Hazard Profile: Vinclozolin vs. Vinclozolin M2-2204
To provide a clear basis for the recommended disposal protocols, the following table summarizes the known hazard information for both the parent compound, Vinclozolin, and its metabolite, Vinclozolin M2-2204. The discrepancy in classification for M2 underscores the need for a conservative disposal strategy.
| Hazard Classification | Vinclozolin | Vinclozolin M2-2204 |
| Carcinogenicity | Group C: Possible human carcinogen[2], Suspected of causing cancer (H351)[4] | Not classified as hazardous by GHS in some SDSs[7], Not considered hazardous by OSHA 2012 Standard in some SDSs |
| Reproductive Toxicity | May damage fertility or the unborn child (H360)[4] | No classification available in reviewed SDSs |
| Skin Sensitization | May cause an allergic skin reaction (H317)[4] | Generally does not irritate the skin[7] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (H411)[4] | May cause long-lasting harmful effects to aquatic life, Water hazard class 1 (slightly hazardous for water)[7] |
Step-by-Step Disposal Protocol for Vinclozolin M2-2204
This protocol provides a detailed methodology for the safe disposal of Vinclozolin M2-2204 from a laboratory setting, ensuring the safety of personnel and protection of the environment.
Personal Protective Equipment (PPE)
Before handling Vinclozolin M2-2204, ensure appropriate PPE is worn:
-
Standard laboratory coat.
-
Safety glasses with side shields or goggles.[8]
-
Chemical-resistant gloves (ensure the glove material is impermeable to the substance).[7][8]
Waste Collection and Segregation
-
Designated Waste Container: Collect all Vinclozolin M2-2204 waste, including pure substance, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE, in a designated, leak-proof container that is chemically compatible with the waste.[5][9]
-
Avoid Mixing: Do not mix Vinclozolin M2-2204 waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals must be kept separate.[5]
-
Solid vs. Liquid:
-
Solid Waste: For dry material, use dry clean-up procedures to avoid generating dust.[8] Place residues in a sealed, labeled container.[8]
-
Liquid Waste: If the compound is in solution, collect it in a sealable, liquid-waste container. Do not dispose of it down the drain.[5] Prevent any spillage from entering drains or water courses.[8]
-
Waste Container Labeling
Proper labeling is critical for safe disposal. Every waste container must be clearly labeled with:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "Vinclozolin M2-2204".
-
The CAS Number: 83792-61-4.[7]
-
An indication of the hazards (e.g., "Caution: Environmental Hazard," "Aquatic Toxin").[6]
-
The accumulation start date.
Storage of Waste
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
Conditions: The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials.[5]
-
Secondary Containment: It is best practice to use a secondary containment system to prevent the spread of material in case of a leak.[5]
-
Time Limits: Adhere to institutional and regulatory time limits for waste accumulation in the laboratory, which can be up to twelve months under EPA Subpart K for academic labs.[10]
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.[6]
-
Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with RCRA and local regulations.[5]
-
Empty Containers: Empty containers of Vinclozolin M2-2204 may still contain residual material and should be disposed of as hazardous waste unless thoroughly decontaminated.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Vinclozolin M2-2204.
Caption: Workflow for the safe disposal of Vinclozolin M2-2204 waste.
References
- 1. Vinclozolin - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. epa.gov [epa.gov]
Essential Safety and Handling Protocols for Vinclozolin and its Metabolite M2
This guide provides comprehensive safety and logistical information for handling Vinclozolin and its metabolite, Vinclozolin M2. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Vinclozolin is a fungicide that has been identified as a hazardous substance with potential for reproductive toxicity and carcinogenic effects.[1][2] Its metabolite, Vinclozolin M2, is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, given the hazardous nature of the parent compound, it is prudent to handle both with care.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical barrier to preventing exposure when handling Vinclozolin and its metabolites.
| PPE Category | Vinclozolin | Vinclozolin M2 |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile rubber) | Recommended as a standard laboratory practice |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Recommended as a standard laboratory practice |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Recommended as a standard laboratory practice |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter if working with powders or creating aerosols | Not required under normal handling conditions |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for minimizing risk.
-
Preparation :
-
Designate a specific area for handling Vinclozolin.
-
Ensure a calibrated and certified chemical fume hood is available and functioning properly.
-
Verify that all necessary PPE is available and in good condition.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and first aid kits.
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of Vinclozolin and its waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Vinclozolin | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste. |
| Unused Vinclozolin M2 | Smaller quantities may be disposed of with household waste, but it is recommended to follow institutional guidelines for chemical waste.[3] |
Never pour Vinclozolin or its waste down the drain or dispose of it in regular trash.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Workflow for Safe Handling of Vinclozolin
Caption: Workflow for the safe handling and disposal of Vinclozolin in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
